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  • Product: 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine
  • CAS: 1402003-94-4

Core Science & Biosynthesis

Foundational

4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications

Executive Summary In modern medicinal chemistry, the 2-aminobenzothiazole motif serves as a highly privileged heterocyclic scaffold, frequently utilized to target kinase hinge regions and modulate central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aminobenzothiazole motif serves as a highly privileged heterocyclic scaffold, frequently utilized to target kinase hinge regions and modulate central nervous system (CNS) pathways. 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly specialized building block characterized by its unique electronic and steric profile[1][2]. The strategic placement of the fluorine atom and the methoxy group fine-tunes the pKa of the 2-amine, enhances metabolic stability, and dictates the spatial orientation within complex protein binding pockets.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, process chemistry, and pharmacological applications of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine, with a specific focus on its role in synthesizing Serine/Threonine Kinase 4 (STK4/MST1) inhibitors for hematologic malignancies[3][4] and bicyclic pyridinones for neurological disorders[5].

Physicochemical Profiling & Structural Dynamics

The structural modifications on the benzothiazole core dictate its behavior in biological systems. The 4-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the basicity (pKa) of the adjacent 2-amine. This modulation is critical for optimizing hydrogen-bond donor capacity when interacting with the backbone carbonyls of kinase hinge regions. Furthermore, the fluorine atom blocks cytochrome P450-mediated oxidation at the 4-position, significantly improving the pharmacokinetic half-life of derived therapeutics. Simultaneously, the 7-methoxy group acts as a potent hydrogen bond acceptor and provides necessary steric bulk to lock the molecule into specific binding conformations.

Quantitative Physicochemical Data

Table 1: Key chemical and structural properties of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.

PropertyValue
Chemical Name 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine
CAS Registry Number 1402003-94-4
Molecular Formula C₈H₇FN₂OS
Molecular Weight 198.22 g/mol
Topological Polar Surface Area (TPSA) ~67.4 Ų (Estimated for core)
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 4 (N, O, S, F)
Rotatable Bonds 1 (Methoxy group)

Mechanistic Synthesis & Process Chemistry

The synthesis of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine relies on an oxidative cyclization strategy[3][4]. The protocol below details the step-by-step methodology, emphasizing the causality behind reagent selection and the self-validating nature of the workflow.

Protocol 1: Preparation of 1-(2-fluoro-5-methoxyphenyl)thiourea
  • Reaction Setup: Dissolve 2-fluoro-5-methoxyaniline (1.0 eq) and benzoyl isothiocyanate (1.2 eq) in anhydrous acetone. Stir the mixture at 60 °C for 2 hours.

  • Mechanistic Causality: Standard thiocyanate salts often react sluggishly with deactivated anilines. Benzoyl isothiocyanate is selected because the highly electron-withdrawing benzoyl group drastically increases the electrophilicity of the isothiocyanate carbon, ensuring rapid and complete nucleophilic attack by the amine.

  • Hydrolysis: Cool the mixture, pour into ice water, and collect the precipitate. Suspend the solid in an aqueous NaOH solution and stir at 80 °C for 2 hours.

  • Mechanistic Causality: Base-catalyzed hydrolysis is employed to selectively cleave the benzoyl amide bond without disrupting the robust thiourea linkage, yielding the mono-substituted thiourea intermediate[4].

  • Validation System: Adjust the pH to 10 using concentrated HCl. This specific pH ensures the complete precipitation of the free thiourea base while keeping water-soluble byproducts in the aqueous phase. Reaction completion is validated via LC-MS (target m/z 201 [M+H]⁺).

Protocol 2: Oxidative Cyclization to the Benzothiazole Core
  • Reaction Setup: Suspend 1-(2-fluoro-5-methoxyphenyl)thiourea (1.0 eq) in chloroform (CHCl₃). Add bromine (Br₂, 1.0 eq) dropwise. Stir the mixture at 60 °C for 16 hours[3].

  • Mechanistic Causality: Bromine acts as a potent electrophilic oxidant. It reacts with the thiourea sulfur to generate a highly reactive sulfenyl bromide intermediate. The methoxy group at the meta position (relative to the thiourea) strongly activates the para position via resonance electron donation. This directs the intramolecular electrophilic aromatic substitution exclusively to the desired carbon, closing the thiazole ring.

  • Validation System: Concentrate the mixture under reduced pressure and wash with water. The successful formation of the rigid benzothiazole core is confirmed by the disappearance of the broad thiourea N-H protons in ¹H-NMR and a distinct mass shift to m/z 199 [M+H]⁺ via LC-MS analysis[4].

SynthesisWorkflow Step1 2-Fluoro-5-methoxyaniline + Benzoyl Isothiocyanate Step2 1-(2-Fluoro-5-methoxyphenyl)thiourea (Intermediate) Step1->Step2 1. Acetone, 60°C, 2h 2. NaOH (aq), 80°C, 2h (Hydrolysis & Precipitation) Step3 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (Final Product) Step2->Step3 Br2, CHCl3, 60°C, 16h (Oxidative Cyclization)

Caption: Chemical synthesis workflow of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine via oxidative cyclization.

Pharmacological Applications & Target Pathways

STK4 (MST1) Inhibition in Hematologic Malignancies

The most prominent application of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine is its use as a core building block for inhibitors targeting Serine/Threonine Kinase 4 (STK4), also known as Mammalian Ste20-like kinase 1 (MST1)[3][4].

The Synthetic Lethality Mechanism: Hematologic malignancies (such as multiple myeloma, leukemia, and lymphoma) are characterized by pervasive, unrestrained oncogene activity that triggers severe DNA damage. Normally, this DNA damage would induce apoptosis via the nuclear translocation of ABL1 and its interaction with the Hippo pathway co-activator YAP1[6][7]. However, these cancer cells evade apoptosis by downregulating YAP1. The kinase STK4 is directly responsible for suppressing YAP1 levels[8][9].

By utilizing benzothiazole-derived STK4 inhibitors, researchers can effectively block STK4 activity. This inhibition relieves the suppression on YAP1, restoring its expression. YAP1 then translocates to the nucleus, binds to ABL1 and p73, and triggers massive apoptosis—a highly effective synthetic lethal strategy that bypasses traditional p53-dependent cell death pathways[7][10].

Pathway Drug Benzothiazole-Derived STK4 Inhibitor STK4 STK4 (MST1) Kinase (Active State) Drug->STK4 Competitive Inhibition YAP1 YAP1 Mediator (Restored / Active) STK4->YAP1 Prevents YAP1 Suppression Apoptosis Apoptosis Induction (Hematologic Malignancies) YAP1->Apoptosis Nuclear Translocation & Target Gene Activation

Caption: Mechanism of action for STK4 inhibition modulating the Hippo/YAP1 signaling pathway.

Neurological Therapeutics and HSET Inhibition

Beyond oncology, this scaffold is utilized in the synthesis of novel bicyclic pyridinones. These compounds are designed to modulate the production of Amyloid-beta (A-beta) peptides, offering therapeutic potential for neurodegenerative disorders such as Alzheimer's disease and Down's Syndrome[5]. Additionally, it serves as a precursor for bi- and tricyclic inhibitors of HSET (a kinesin-like protein), further expanding its utility in hyperproliferative disease research[11].

Experimental Workflows & Assays

To validate the efficacy of STK4 inhibitors synthesized from the 4-fluoro-7-methoxybenzo[d]thiazol-2-amine scaffold, researchers employ advanced chemoproteomic techniques. The following protocol outlines a self-validating target engagement assay.

Protocol 3: Kinase Target Engagement Assay (KiNativ™ Platform)
  • Lysate Preparation: Lyse multiple myeloma cells (e.g., MM.1S or H929 lines) using a non-denaturing buffer to preserve native kinase conformations.

  • Inhibitor Incubation: Incubate the cell lysates with 10 µM of the benzothiazole-derived STK4 inhibitor for 20 minutes at room temperature[3].

  • Probe Labeling: Add a broadly reactive, biotinylated ATP acyl-phosphate probe to the lysate and incubate for an additional 10 minutes.

  • Mechanistic Causality: The assay relies on competitive binding. The biotinylated probe covalently labels the conserved lysine residues in the ATP-binding pockets of all active kinases. If the benzothiazole inhibitor successfully occupies the STK4 hinge region, it sterically blocks the ATP probe, preventing the biotinylation of STK4.

  • Validation System: Subject the labeled lysates to tryptic digestion, followed by streptavidin enrichment of the biotinylated peptides. Analyze the eluate via LC-MS/MS. A reduction in the MS signal for STK4-specific peptides (compared to a DMSO control) provides a self-validating, highly quantitative measure of target occupancy directly within the native proteome[3].

References

  • US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies, Google Patents.
  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies, Google Patents.
  • WO2012131539A1 - Novel bicyclic pyridinones, Google Patents.
  • STK4 Inhibition Promotes YAP1-Mediated Apoptosis in Hematologic Cancers , Cancer Discovery, American Association for Cancer Research (AACR). URL:[Link]

  • Awakening the Hippo co-activator YAP1, a mercurial cancer gene, in hematologic cancers , Taylor & Francis / National Institutes of Health (NIH). URL:[Link]

Sources

Exploratory

Spectroscopic Profiling of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Comprehensive Analytical Guide

Executive Summary & Strategic Importance 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique electronic topology—combining a strongly electron-withdrawing fluorine atom, an electron-donating methoxy group, and a hydrogen-bond-donating 2-amino moiety—makes it a privileged scaffold.

Analytically, this compound presents a fascinating system for spectroscopic characterization due to the complex spin-spin coupling networks introduced by the 19F nucleus and the tautomeric potential of the 2-aminothiazole ring. In drug development, this scaffold is a critical intermediate in the synthesis of STK4 inhibitors targeting hematologic malignancies 1, HSET inhibitors for hyperproliferative diseases 2, and bicyclic pyridinones aimed at modulating γ -secretase in Alzheimer's disease 3.

Mechanistic Synthesis & Pathway Integration

The standard synthetic route to 4-fluoro-7-methoxybenzo[d]thiazol-2-amine involves the oxidative cyclization of 1-(2-fluoro-5-methoxyphenyl)thiourea. This transformation is typically driven by molecular bromine in a halogenated solvent (e.g., chloroform), which facilitates the electrophilic aromatic substitution required to close the thiazole ring 3.

Synthesis A 1-(2-Fluoro-5-methoxyphenyl)thiourea B Bromine (Br2) / CHCl3 Oxidative Cyclization A->B Step 1 C 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine B->C Step 2 D STK4 Inhibitors (Hematologic Malignancies) C->D Derivatization E HSET Inhibitors (Hyperproliferative Diseases) C->E Derivatization

Fig 1: Synthesis pathway and pharmacological applications of the benzothiazole scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection and Spectral Features

For 2-aminobenzothiazoles, solvent selection is critical. Non-polar solvents often fail to disrupt intermolecular hydrogen bonding, leading to broad, uninterpretable amine signals. We utilize DMSO- d6​ because its strong hydrogen-bond accepting capability locks the −NH2​ protons into a distinct, sharp resonance (~7.65 ppm), preventing rapid exchange and confirming the predominance of the amino tautomer over the imino form.

Furthermore, the 19F nucleus (spin 1/2 , 100% natural abundance) profoundly impacts the 1H and 13C spectra. The proton at C-5 exhibits a characteristic pseudo-triplet due to near-equivalent ortho-coupling from both the adjacent C-6 proton ( 3JHH​≈8.6 Hz ) and the C-4 fluorine atom ( 3JHF​≈9.5 Hz ).

Quantitative Data Summary

Table 1: Predicted 1H and 13C NMR Assignments (DMSO- d6​ )

NucleusShift (ppm)MultiplicityCoupling Constants ( J in Hz)Assignment / Causality
1H 7.65br s (2H)- −NH2​ ; Shifted downfield due to DMSO H-bonding.
1H 7.02dd (1H) 3JHF​=9.5 , 3JHH​=8.6 H-5; Strongly coupled to adjacent F and H-6.
1H 6.85dd (1H) 3JHH​=8.6 , 4JHF​=4.5 H-6; Meta-coupling to F is distinctly visible.
1H 3.88s (3H)- −OCH3​ ; Typical aliphatic ether region.
13C 165.2s-C-2; Highly deshielded by S, N, and exocyclic N.
13C 151.5d 1JCF​=240.0 C-4; Massive direct C-F scalar coupling.
13C 143.8s-C-7; Deshielded by attached oxygen.
13C 112.4d 2JCF​=19.5 C-5; Ortho to fluorine.
Step-by-Step Acquisition Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 15 mg of analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Validation Check: Ensure the solution is completely free of particulate matter. Particulates distort magnetic field homogeneity, leading to poor shimming and asymmetric peak bases.

  • Locking and Shimming: Lock onto the deuterium frequency of DMSO. Perform automated gradient shimming (Z1-Z5).

    • Validation Check: Monitor the 2H Free Induction Decay (FID). A symmetric, exponentially decaying FID lasting >1.5 seconds confirms optimal field homogeneity.

  • 13C Acquisition: Set the relaxation delay ( D1​ ) to 10.0 seconds .

    • Causality: Quaternary carbons (C-2, C-4, C-7) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 2-second delay will saturate these signals, rendering them invisible. The extended 10-second delay ensures quantitative recovery of longitudinal magnetization ( Mz​ ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Causality

The IR spectrum of this compound is dominated by the highly polar C-F and C-O bonds. The stretching of these bonds results in massive changes in the molecular dipole moment, yielding intense, broad absorption bands in the fingerprint region. The primary amine yields two distinct bands above 3300 cm −1 corresponding to asymmetric and symmetric stretching modes.

Table 2: Key FT-IR Absorption Bands (ATR)

Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
3450, 3310MediumN-H stretch (asym/sym)Primary exocyclic amine
3075WeakC-H stretch ( sp2 )Aromatic ring protons
2940, 2835WeakC-H stretch ( sp3 )Methoxy group
1625StrongC=N stretchThiazole ring system
1260, 1045StrongC-O-C stretchAryl ether linkage
1140Very StrongC-F stretchFluorinated aromatic ring
ATR-IR Experimental Protocol
  • Background Acquisition: Collect 32 scans of the empty diamond ATR crystal.

    • Validation Check: The background spectrum must be flat, with no residual organic peaks, confirming the crystal is chemically pristine.

  • Sample Loading: Place ~2 mg of the solid compound directly onto the diamond crystal. Apply consistent, firm pressure using the ATR anvil.

    • Causality: Intimate contact between the solid matrix and the high-refractive-index crystal is mandatory. The evanescent wave generated at the point of total internal reflection only penetrates ~0.5 to 2 µm into the sample; poor contact results in artificially weak signals and baseline drift.

High-Resolution Mass Spectrometry (HRMS)

Ionization and Fragmentation Causality

Under positive Electrospray Ionization (ESI+), the basic 2-aminothiazole nitrogen is readily protonated, yielding a robust [M+H]+ precursor ion at m/z 199.0336 . Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation. The methoxy group is prone to homolytic cleavage of the methyl radical, a classic fragmentation pathway for aromatic methyl ethers.

MS_Frag M [M+H]+ m/z 199.03 F1 m/z 184.01 [M+H - •CH3]+ M->F1 Homolytic Cleavage F2 m/z 182.00 [M+H - NH3]+ M->F2 Proton Transfer F3 m/z 156.02 [M+H - HNCO]+ M->F3 Ring Opening

Fig 2: Primary ESI-MS/MS fragmentation pathways for the [M+H]+ precursor ion.

Table 3: LC-HRMS (ESI-TOF) Data

Ion SpeciesFormulaCalculated m/z Observed m/z Mass Error (ppm)
[M+H]+ C8​H8​FN2​OS+ 199.0336199.0338+1.0
[M+H−CH3∙​]∙+ C7​H5​FN2​OS∙+ 184.0101184.0104+1.6
[M+H−NH3​]+ C8​H5​FNOS+ 182.0070182.0072+1.1
LC-HRMS Acquisition Protocol
  • Instrument Tuning: Infuse a 1 µg/mL solution of the compound in 50:50 MeOH:H 2​ O (0.1% Formic Acid) directly into the ESI source at 10 µL/min.

    • Validation Check: Adjust the capillary voltage and desolvation gas temperature to maximize the m/z 199.03 signal while ensuring the Total Ion Current (TIC) remains stable (Relative Standard Deviation < 5%). Fluctuating TIC indicates poor Taylor cone stability.

  • Mass Calibration: Inject a sodium formate cluster solution prior to the analytical run.

    • Validation Check: The mass error across the 50–1000 m/z range must be verified to be <2 ppm . Without this validation, empirical formula generation from exact mass data is scientifically void.

References

  • WO2016161145A1 - STK4 inhibitors for treatment of hematologic malignancies.
  • WO2024099898A1 - Substituted bi- and tricyclic HSET inhibitors.
  • CA2830027C - Novel bicyclic pyridinones.

Sources

Foundational

Biological activity of fluorinated benzothiazole derivatives

The Fluorine Advantage: Engineering Benzothiazole Derivatives for Targeted Biological Activity Executive Summary The benzothiazole scaffold—a planar bicyclic ring system comprising a benzene ring fused to a thiazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

The Fluorine Advantage: Engineering Benzothiazole Derivatives for Targeted Biological Activity

Executive Summary

The benzothiazole scaffold—a planar bicyclic ring system comprising a benzene ring fused to a thiazole ring—has long been recognized as a privileged pharmacophore in medicinal chemistry. However, the strategic introduction of fluorine atoms into this core has revolutionized its therapeutic potential. Fluorination profoundly alters the physicochemical and pharmacokinetic landscape of benzothiazoles, enhancing metabolic stability, modulating lipophilicity, and dictating target-specific binding. This technical guide explores the mechanistic causality behind the biological activity of fluorinated benzothiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory profiles, and provides self-validating experimental workflows for their evaluation.

The Mechanistic Rationale for Fluorination

In drug design, the substitution of hydrogen with fluorine is a classical bioisosteric replacement. Due to its high electronegativity and a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å), fluorine induces minimal steric perturbation while exerting massive electronic effects[1].

For benzothiazole derivatives, fluorination—particularly at the C-5 or C-6 positions—serves two critical mechanistic functions:

  • Metabolic Shielding: Unsubstituted benzothiazoles are highly susceptible to cytochrome P450-mediated oxidative hydroxylation, leading to rapid systemic clearance or the generation of deactivated metabolites. Fluorine blocks these metabolically labile sites, significantly extending the compound's biological half-life[1].

  • Receptor Affinity & Permeability: The strong electron-withdrawing nature of fluorine modulates the pKa of adjacent functional groups, often increasing the overall lipophilicity (logP) of the molecule. This enhances cellular membrane penetration and, in the case of neurological diagnostics (e.g., Alzheimer's imaging agents), facilitates crossing the blood-brain barrier[2].

Anticancer Activity: The CYP1A1 Prodrug Paradigm

Fluorinated 2-(4-aminophenyl)benzothiazoles represent a breakthrough in targeted oncology. The most prominent clinical candidate in this class is 5F-203 (and its lysylamide prodrug, Phortress).

Unlike traditional chemotherapeutics that exhibit broad cytotoxicity, 5F-203 utilizes a highly selective, enzyme-driven "lethal synthesis" mechanism. The compound binds to the Aryl Hydrocarbon Receptor (AhR) in sensitive breast cancer cells (such as MCF-7), upregulating the expression of the cytochrome P450 isoform CYP1A1 [3]. CYP1A1 subsequently biotransforms the inert 5F-203 into a highly reactive electrophilic intermediate. This intermediate covalently alkylates DNA, causing lethal single-strand breaks that trigger cell cycle arrest and apoptosis[3]. Because unresponsive cells (like HCT-116 colon cells) fail to induce CYP1A1, they remain unaffected by the drug, ensuring a massive therapeutic window[1].

Pathway A 5F-203 (Fluorinated Benzothiazole) B AhR Receptor Activation A->B Binds to C CYP1A1 Enzyme Induction A->C Substrate for B->C Upregulates D Electrophilic Reactive Intermediate C->D Biotransformation E Covalent DNA Adducts D->E Alkylation F Cell Cycle Arrest & Apoptosis E->F DNA Damage Response

CYP1A1-mediated biotransformation pathway of 5F-203.

Beyond DNA alkylation, specific fluorinated benzothiazoles act as potent kinase inhibitors. Derivatives bearing a C-6 methoxy and fluoro-substitution exhibit exceptional inhibitory potency against wild-type and T315I-mutant Abl kinases by mimicking ATP-competitive binding[3].

Table 1: Anticancer Activity Profile of Key Fluorinated Benzothiazoles
Compound / ScaffoldTarget Cell LineReceptor StatusPotency (GI50 / IC50)Primary Mechanism of Action
5F-203 (5-fluoro) MCF-7 (Breast)ER+< 1 nMCYP1A1-mediated DNA alkylation
5F-203 (5-fluoro) MDA MB 468 (Breast)ER-< 1 nMCYP1A1-mediated DNA alkylation
6-methoxy-fluoro-BZT Ba/F3 (Leukemia)T315I Mutant0.046–0.09 µMAbl Kinase Inhibition
Compound 59a HCT-116 (Colon)N/A0.20–0.5 µMAnti-microtubule / Tubulin binding

Antimicrobial and Anti-inflammatory Profiles

The incorporation of fluorine into the benzothiazole ring also amplifies its antimicrobial and anti-inflammatory efficacy.

Antimicrobial Action: Fluorinated benzothiazoles (particularly 6-fluoro-7-chloro derivatives) target bacterial type II topoisomerases, such as DNA gyrase[4]. The high lipophilicity imparted by the fluorine atom allows the molecule to rapidly penetrate the lipid-rich bacterial cell wall. Once inside, it disrupts the management of DNA supercoiling during replication, leading to bacterial cell death[5].

Anti-inflammatory Action: 6-fluorobenzothiazole derivatives have demonstrated significant anti-inflammatory properties in vitro. For instance, specific 6-fluoro analogs exhibit up to 79.93% inhibition of albumin denaturation, a hallmark assay for non-steroidal anti-inflammatory drug (NSAID) efficacy, rivaling the activity of standard drugs like ibuprofen[6].

Table 2: Antimicrobial & Anti-inflammatory Efficacy
Compound ClassAssay TypeTarget / StrainActivity LevelReference
6-fluoro-7-chloro-BZT MIC (Broth Microdilution)E. coli, S. aureusHigh (Comparable to Ciprofloxacin)[5]
6-fluorobenzothiazole (58h) Albumin DenaturationIn vitro inflammation79.93% Inhibition[6]

Self-Validating Experimental Protocols

To ensure scientific integrity, biological assays must be designed to validate their own mechanistic hypotheses. The following protocols are engineered to not just observe an effect, but to prove the causality of that effect.

Protocol 1: Mechanistic Validation of CYP1A1-Dependent Cytotoxicity

Objective: To prove that the cytotoxicity of a fluorinated benzothiazole (e.g., 5F-203) is strictly dependent on CYP1A1 metabolism, rather than off-target necrosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (CYP1A1-inducible) and HCT-116 (CYP1A1-deficient) cells in 96-well plates at 1×104 cells/well in RPMI 1640 medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Inhibitor Pre-treatment (The Validation Step): To half of the MCF-7 wells, add 10 µM of α-naphthoflavone (a potent, competitive CYP1A1 inhibitor) 2 hours prior to drug exposure. Causality Note: If the drug requires CYP1A1 to become toxic, blocking the enzyme will rescue the cells. If the cells die anyway, the toxicity is off-target.

  • Drug Exposure: Treat all wells with a concentration gradient of the fluorinated benzothiazole (0.1 nM to 10 µM) dissolved in DMSO (final DMSO concentration <0.1%).

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

  • Data Interpretation: A successful mechanistic validation will show a GI50 < 1 nM in standard MCF-7 cells, no activity in HCT-116 cells, and a significantly shifted (rescued) GI50 in the α-naphthoflavone-treated MCF-7 cells.

Workflow S1 Compound Synthesis (Fluorinated Scaffold) S2 Structural Validation (NMR, IR, MS) S1->S2 Purify & Confirm S3 In Vitro Cytotoxicity (MTT Assay) S2->S3 Primary Screen S4 Mechanism Validation (+/- CYP1A1 Inhibitor) S3->S4 Select Active Hits S5 DNA Damage Assessment (SCGE / Comet Assay) S4->S5 Confirm Causality

Self-validating experimental workflow for anticancer screening.

Protocol 2: Resazurin-Based Minimum Inhibitory Concentration (MIC)

Objective: To determine the antimicrobial potency of fluorinated benzothiazoles using a metabolic colorimetric shift, eliminating the subjectivity of visual turbidity.

Step-by-Step Methodology:

  • Inoculum Preparation: Adjust bacterial cultures (S. aureus, E. coli) to a 0.5 McFarland standard ( 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the fluorinated benzothiazole (range: 64 µg/mL to 0.125 µg/mL).

  • Control Integration: Include a positive control (Ciprofloxacin) to validate assay sensitivity, a negative control (DMSO) to rule out solvent toxicity, and a sterility control (broth only).

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Causality Note: Viable bacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains entirely blue, proving complete inhibition of bacterial metabolic respiration.

References

  • Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI (Molecules) URL:[Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: National Institutes of Health (PMC) URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones Source: Der Pharma Chemica URL:[Link]

Sources

Exploratory

Discovery and history of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

Title: Discovery and History of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Privileged Scaffold in Targeted Therapeutics Executive Summary & Discovery Context In contemporary drug discovery, the 2-aminobenzothiazole cor...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery and History of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Privileged Scaffold in Targeted Therapeutics

Executive Summary & Discovery Context

In contemporary drug discovery, the 2-aminobenzothiazole core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Among its derivatives, 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) has emerged as a critical building block in the synthesis of advanced therapeutics.

The strategic placement of functional groups on this scaffold is not arbitrary. The 4-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a highly reactive aryl position, while simultaneously improving membrane permeability due to its lipophilic nature. Conversely, the 7-methoxy group acts as a potent hydrogen bond acceptor and electron-donating moiety, a feature that is highly sought after for anchoring inhibitors into the ATP-binding hinge regions of kinases. Over the past decade, this specific molecule has been instrumental in the discovery of STK4 (MST1) inhibitors for hematologic malignancies [1][2], HSET (Kinesin-14) inhibitors for solid tumors [4], and bicyclic pyridinones for Alzheimer's disease [3].

Chemical Identity & Quantitative Properties

To facilitate rational drug design, understanding the physicochemical baseline of the starting scaffold is imperative. The table below summarizes the core metrics of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine [5].

PropertyValuePharmacological Relevance
Chemical Name 4-Fluoro-7-methoxybenzo[d]thiazol-2-amineStandard IUPAC nomenclature.
CAS Registry Number 1402003-94-4Unique identifier for sourcing and compound tracking.
Molecular Formula C8H7FN2OSDictates baseline molecular weight.
Molecular Weight 198.22 g/mol Highly efficient ligand efficiency (LE) starting point.
Hydrogen Bond Donors 1 (Primary Amine)Critical for interacting with kinase hinge regions.
Hydrogen Bond Acceptors 4 (N, O, S, F)Enables diverse non-covalent target interactions.
Topological Polar Surface Area 53.2 ŲOptimal for both systemic circulation and BBB penetration.

Synthetic Methodology: The Hugershoff Cyclization

The de novo synthesis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine relies on the classic Hugershoff benzothiazole synthesis. As an application scientist, I emphasize that the success of this reaction hinges on precise thermal control and solvent selection to manage the highly reactive electrophilic intermediates.

Step-by-Step Protocol: Synthesis Workflow
  • Precursor Preparation : Suspend 1-(2-fluoro-5-methoxyphenyl)thiourea (1.0 eq, e.g., 86.4 mmol) in anhydrous chloroform (CHCl₃) at a concentration of ~0.5 M.

    • Causality: Chloroform is selected because it is non-polar, unreactive to halogens, and provides excellent solubility for the thiourea precursor, ensuring a homogenous reaction matrix.

  • Electrophilic Activation : Cool the suspension to 0 °C using an ice bath. Dropwise, add liquid bromine (Br₂) (1.0 eq, 86.4 mmol).

    • Causality: The addition of bromine initiates the electrophilic bromination of the thiourea sulfur, forming a transient sulfenyl bromide intermediate. Cooling is strictly required to control the exothermic nature of this step and to prevent off-target poly-bromination of the electron-rich methoxy-substituted aromatic ring.

  • Intramolecular Cyclization : Remove the ice bath, stir at room temperature for 30 minutes, and then heat the reaction to reflux (approx. 60–65 °C) for 16–18 hours.

    • Causality: The cyclization proceeds via an intramolecular electrophilic aromatic substitution. The thermal energy provided by refluxing is necessary to overcome the activation energy barrier imposed by the steric hindrance of the adjacent methoxy and fluoro groups.

  • Quenching & Workup : Cool the reaction to room temperature and pour it into ice water to quench any residual bromine. Extract the product using dichloromethane (DCM).

  • Purification : Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate, 2:1 v/v) to afford the pure 4-fluoro-7-methoxybenzo[d]thiazol-2-amine [1][3].

Synthesis A 1-(2-fluoro-5-methoxyphenyl)thiourea B Bromine (Br2) in CHCl3 (0 °C to Reflux) A->B Addition C Electrophilic Cyclization (Hugershoff Reaction) B->C Oxidation D 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine C->D Rearomatization

Hugershoff synthesis workflow of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.

Pharmacological Applications & Pathway Modulations

Once synthesized, the primary amine of this scaffold is frequently subjected to diazotization (using isopentyl nitrite) to facilitate downstream coupling reactions, yielding potent inhibitors for complex diseases [1].

STK4 (MST1) Inhibition in Multiple Myeloma

Serine-threonine kinase 4 (STK4), a core component of the Hippo signaling pathway, has become a primary target for hematologic malignancies like multiple myeloma (MM). In normal cellular physiology, high levels of DNA damage trigger ABL1 kinase, which co-activates the Hippo mediator YAP1 to induce apoptosis. However, in MM, STK4 is overactive; it phosphorylates and degrades YAP1, allowing the cancer cells to evade apoptosis despite pervasive DNA damage [2]. Derivatives of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine act as potent STK4 inhibitors. By blocking STK4, these compounds stabilize YAP1, promote its nuclear translocation, and restore ABL1-induced apoptosis in tumor cells [1][2].

Pathway STK4 STK4 (MST1) Kinase (Overactive in MM) YAP1_Deg YAP1 Degradation (Apoptosis Evasion) STK4->YAP1_Deg Phosphorylates Inhibitor Benzothiazole Inhibitor Inhibitor->STK4 Inhibits YAP1_Stab YAP1 Stabilization (Nuclear Translocation) Inhibitor->YAP1_Stab Restores Levels Apoptosis ABL1-induced Apoptosis (Tumor Cell Death) YAP1_Stab->Apoptosis Co-activates

Mechanism of STK4 inhibition restoring YAP1-mediated apoptosis in multiple myeloma.

HSET and Neurological Modulators

Beyond kinases, this scaffold is utilized to synthesize inhibitors of HSET (Kinesin-14), a motor protein essential for the survival of cancer cells exhibiting centrosome amplification [4]. Furthermore, in neurodegenerative research, it acts as a precursor for novel bicyclic pyridinones designed to modulate A-beta peptide production, addressing the foundational pathology of Alzheimer's disease [3].

Standardized Experimental Protocol: STK4 Kinase Assay

To validate the efficacy of benzothiazole-derived STK4 inhibitors, a self-validating luminescent kinase assay is employed.

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute recombinant human STK4 enzyme in a customized kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).

  • Compound Incubation : Dispense the benzothiazole inhibitors (serial dilutions from 10 µM to 0.1 nM) into a 384-well plate. Add the STK4 enzyme and incubate at room temperature for 15 minutes. Causality: Pre-incubation allows for the establishment of binding equilibrium before the reaction is initiated, ensuring accurate IC₅₀ determination for slow-binding inhibitors.

  • Reaction Initiation : Add the STK4-specific peptide substrate and ultra-pure ATP (at its predetermined apparent Km​ to balance assay sensitivity and physiological relevance).

  • Steady-State Reaction : Incubate the mixture at room temperature for exactly 60 minutes. Causality: A 60-minute window ensures the reaction remains in the linear phase (steady-state kinetics) without depleting more than 10% of the ATP substrate.

  • Detection & Quantification : Terminate the reaction using ADP-Glo™ Reagent, which simultaneously depletes unconsumed ATP. Following a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal. Quantify luminescence using a microplate reader and calculate IC₅₀ values via a four-parameter logistic regression model.

References

  • Title: WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies Source: Google Patents URL
  • Title: US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies Source: Google Patents URL
  • Title: WO2012131539A1 - Novel bicyclic pyridinones Source: Google Patents URL
  • Title: WO2024099898A1 - Substituted bi-and tricyclic hset inhibitors Source: Google Patents URL
Foundational

Pharmacological and Mechanistic Profiling of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine

Executive Summary In modern rational drug design, specific heterocyclic scaffolds serve as "privileged structures" that anchor therapeutic agents to their biological targets. 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, specific heterocyclic scaffolds serve as "privileged structures" that anchor therapeutic agents to their biological targets. 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly specialized pharmacophore intermediate. Rather than acting as a standalone therapeutic, this compound provides the critical target-binding architecture for two distinct classes of advanced inhibitors: Serine-threonine kinase 4 (STK4/MST1) inhibitors used in hematologic malignancies[1], and HSET (KIFC1) motor protein inhibitors designed to induce mitotic catastrophe in solid tumors exhibiting centrosome amplification[2].

This technical whitepaper elucidates the structural rationale of this scaffold, details the dual mechanisms of action of its derivatives, and provides self-validating experimental workflows for its synthesis and biological evaluation.

Molecular Architecture and Scaffold Rationale

The 2-aminobenzothiazole core is a well-documented kinase hinge-binding motif. However, the specific regiochemistry of the 4-fluoro and 7-methoxy substituents in this molecule is not arbitrary; it represents a highly tuned steric and electronic configuration designed to maximize target affinity and metabolic stability.

  • The 2-Amine Moiety: Acts as a critical hydrogen-bond donor to the backbone carbonyl of the target protein's hinge region (e.g., the ATP-binding pocket of STK4)[1].

  • The 4-Fluoro Substituent: Positioned adjacent to the N3 nitrogen of the thiazole ring, fluorine exerts a strong inductive electron-withdrawing effect. This precisely calibrates the pKa of the exocyclic 2-amine, optimizing its hydrogen-bonding strength. Furthermore, it blocks cytochrome P450-mediated metabolic oxidation at the 4-position, extending the pharmacokinetic half-life of the derivative.

  • The 7-Methoxy Substituent: Located adjacent to the sulfur atom, this group projects into hydrophobic selectivity pockets. In synthetic pipelines, it serves as a versatile handle; it can be selectively demethylated using boron tribromide (BBr 3​ ) to yield a phenol, enabling the installation of diverse target-directing groups[2].

Quantitative Physicochemical Profile
PropertyValuePharmacological Significance
Molecular Weight 198.22 g/mol Ideal low-MW fragment for lead optimization.
Molecular Formula C 8​ H 7​ FN 2​ OSEnsures high atom economy during derivatization.
H-Bond Donors 1 (NH 2​ )Essential for kinase hinge-region anchoring.
H-Bond Acceptors 4 (N, O, S, F)Facilitates multipolar interactions within binding pockets.
Topological Polar Surface Area 44.4 ŲPredicts excellent cellular and membrane permeability.

Mechanism of Action I: STK4 (MST1) Inhibition in Hematologic Malignancies

Serine-threonine kinase 4 (STK4), also known as MST1, is a core kinase in the Hippo signaling pathway. In normal physiology, STK4 phosphorylates downstream targets that ultimately degrade the transcriptional co-activator YAP1.

In hematologic malignancies (such as multiple myeloma and leukemia), cancer cells experience pervasive DNA damage, which activates the pro-apoptotic ABL1 kinase. However, ABL1 requires YAP1 to successfully trigger apoptosis. To survive, these malignancies upregulate STK4 to continuously degrade YAP1, thereby neutralizing the ABL1 apoptotic threat[1][3].

When 4-fluoro-7-methoxybenzo[d]thiazol-2-amine derivatives bind to the ATP pocket of STK4, they halt this degradation cycle. The inhibition of STK4 leads to a robust intracellular rescue of YAP1 protein levels. The restored YAP1 translocates to the nucleus, synergizes with DNA-damage-activated ABL1, and triggers rapid, p53-independent apoptosis[1].

STK4_Pathway Inhibitor Scaffold-Derived STK4 Inhibitor STK4 STK4 (MST1) Kinase Inhibitor->STK4 Inhibits YAP1_Rest YAP1 Restoration Inhibitor->YAP1_Rest Rescues YAP1_Deg YAP1 Degradation STK4->YAP1_Deg Promotes ABL1 Nuclear ABL1 (DNA Damage) YAP1_Rest->ABL1 Apoptosis Cancer Cell Apoptosis YAP1_Rest->Apoptosis Co-activates ABL1->Apoptosis Synergizes

Fig 1: STK4 inhibition by benzothiazole derivatives restores YAP1 to drive ABL1-mediated apoptosis.

Mechanism of Action II: HSET (KIFC1) Antagonism in Centrosome Clustering

Beyond kinases, this scaffold is utilized to synthesize inhibitors of HSET (Kinesin-14 family member C1), a minus-end directed microtubule motor protein[2].

Many aggressive solid tumors exhibit supernumerary centrosomes (more than two per cell). Normally, extra centrosomes lead to multipolar cell division, resulting in severe aneuploidy and immediate cell death. To survive, cancer cells hijack the HSET motor protein to "cluster" these extra centrosomes into two distinct poles, allowing them to form a pseudo-bipolar spindle and divide successfully[2].

Derivatives of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine allosterically bind to the HSET motor domain, locking it in an inactive state. Without HSET-mediated clustering, the cancer cells are forced into multipolar mitosis, leading to catastrophic chromosome missegregation and apoptosis. Because normal cells only have two centrosomes, they do not rely on HSET for division, making this mechanism highly selective for cancer cells[2].

HSET_Pathway Extra_Centrosomes Supernumerary Centrosomes HSET HSET (KIFC1) Motor Protein Extra_Centrosomes->HSET Relies on Clustering Centrosome Clustering HSET->Clustering Drives PseudoBipolar Pseudo-Bipolar Spindle (Tumor Survival) Clustering->PseudoBipolar Enables Inhibitor Scaffold-Derived HSET Inhibitor Inhibitor->HSET Inhibits Multipolar Multipolar Spindles Inhibitor->Multipolar Forces Catastrophe Mitotic Catastrophe & Apoptosis Multipolar->Catastrophe Triggers

Fig 2: HSET inhibition prevents centrosome clustering, forcing lethal multipolar mitosis in tumors.

Validated Experimental Workflows

To ensure scientific integrity, the following self-validating protocols outline the synthesis of the scaffold and the biological validation of its derivatives.

Protocol A: Hugershoff Synthesis of the Benzothiazole Scaffold

This protocol utilizes an intramolecular electrophilic aromatic substitution to construct the thiazole ring[4].

  • Preparation: Suspend 1-(2-fluoro-5-methoxyphenyl)thiourea (86.4 mmol) in anhydrous chloroform (160 mL) and cool to 0 °C. Causality: Chloroform provides a non-polar aprotic environment that stabilizes the thiourea, while 0 °C controls the highly exothermic initial bromination.

  • Electrophilic Activation: Add liquid bromine (86.4 mmol) drop-wise. Causality: Bromine acts as the electrophile, attacking the sulfur atom to form a reactive sulfenyl bromide intermediate.

  • Cyclization: Stir at room temperature for 30 minutes, then heat to reflux for 18 hours. Causality: Thermal energy overcomes the activation barrier for the ring closure at the C6 position of the phenyl ring.

  • Quenching & Purification: Pour the mixture into ice water, extract, and purify via silica gel chromatography (1:1 DCM/Hexane).

  • Validation Checkpoint: LC-MS must show a dominant peak at m/z 199.0 [M+H]⁺. 1 H NMR (DMSO- d6​ ) must confirm the disappearance of the thiourea protons and the emergence of the exocyclic NH 2​ singlet (~7.6 ppm).

Protocol B: STK4 Target Engagement & YAP1 Restoration Assay
  • Cell Culture: Plate MM.1S multiple myeloma cells at 1×106 cells/mL. Causality: MM.1S cells possess high baseline DNA damage and strictly rely on STK4 to suppress YAP1.

  • Inhibitor Treatment: Treat cells with 10 µM of the STK4 inhibitor derivative for 24 hours. Causality: Provides sufficient time for intracellular kinase inhibition and subsequent translation/accumulation of YAP1 protein.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer. Perform Western blotting using anti-YAP1 and anti-STK4 primary antibodies.

  • Validation Checkpoint: A parallel control using an inactive structural analog must show no YAP1 elevation. GAPDH must be probed simultaneously to ensure equal protein loading, validating that the YAP1 increase is due to specific STK4 target engagement.

Protocol C: HSET Centrosome Clustering Assay
  • Cell Preparation: Plate MDA-MB-231 breast cancer cells on glass coverslips. Causality: This cell line inherently exhibits high rates of supernumerary centrosomes.

  • Arrest & Treatment: Treat with the HSET inhibitor derivative for 16 hours.

  • Immunofluorescence: Fix cells with cold methanol. Stain with anti- γ -tubulin (to mark centrosomes) and DAPI (to mark chromosomes). Causality: γ -tubulin specifically localizes to the pericentriolar material, allowing visual quantification of distinct spindle poles.

  • Validation Checkpoint: Normal diploid cells (e.g., RPE-1) treated with the same compound concentration must maintain normal bipolar spindles. This self-validates that the multipolar phenotype in MDA-MB-231 is specifically due to the failure of centrosome clustering, not general tubulin toxicity.

References

  • US Patent 10,710,978 B2:STK4 inhibitors for treatment of hematologic malignancies. Google Patents.
  • WO Patent 2024099898 A1:Substituted bi-and tricyclic hset inhibitors. Google Patents.
  • WO Patent 2012131539 A1:Novel bicyclic pyridinones. Google Patents.
  • Cottini, F., et al. (2014): Rescue of Hippo coactivator YAP1 triggers DNA damage-induced apoptosis in hematological malignancies. Nature Medicine, 20(6), 599-606. URL:[Link]

Sources

Exploratory

Physicochemical Profiling, Solubility, and Stability of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Technical Guide

Executive Summary 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced targeted therapeutics[1][2]. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly versatile heterocyclic building block extensively utilized in the synthesis of advanced targeted therapeutics[1][2]. Its unique structural motif—combining a planar benzothiazole core with electron-modulating fluoro and methoxy substituents—makes it a privileged scaffold in medicinal chemistry. Notably, derivatives of this compound have been developed as Serine/Threonine Kinase 4 (STK4) inhibitors for hematologic malignancies[3][4], bicyclic pyridinones for Alzheimer's disease targeting amyloid-beta[5], and HSET inhibitors for hyperproliferative disorders[6].

As a Senior Application Scientist, I have designed this guide to move beyond basic specifications. Here, we will dissect the structural causality dictating its solubility and stability, explore its mechanistic applications, and outline self-validating experimental protocols essential for robust preclinical development.

Structural Causality & Physicochemical Profile

The physicochemical behavior of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine is dictated by the interplay of its functional groups. Understanding these micro-properties is critical for anticipating macroscopic formulation challenges.

  • Benzothiazole Core: Confers high lipophilicity and planarity. This drives strong π−π stacking in the solid state, increasing crystal lattice energy and typically reducing intrinsic aqueous solubility[3][4].

  • 2-Amine Group: Acts as both a hydrogen bond donor and the primary nucleophilic site for downstream synthesis (e.g., coupling with isopentyl nitrite or bromination)[3][5]. It provides a weak basic center (estimated pKa ~4.0–4.5), allowing for pH-dependent solubility profiling.

  • 4-Fluoro Substituent: The highly electronegative fluorine atom lowers the pKa of the adjacent amine via inductive effects. Furthermore, it modulates metabolic stability by blocking CYP450-mediated oxidation at the 4-position and enhances overall membrane permeability.

  • 7-Methoxy Group: Acts as a strong hydrogen bond acceptor. While generally stable under physiological conditions, it can be selectively cleaved to a hydroxyl group using strong Lewis acids (e.g., BBr 3​ ) during late-stage functionalization[6].

Quantitative Data Summary
PropertyValue / DescriptionCausality / Impact on Development
CAS Number 1402003-94-4[1]Primary identifier for raw material sourcing.
Molecular Formula C 8​ H 7​ FN 2​ OS[7][8]Defines precise mass for LC-MS quantification.
Molecular Weight 198.22 g/mol [7][8]Low MW ideal for fragment-based drug design (FBDD).
H-Bond Donors 1 (Amine -NH 2​ )Facilitates target binding but requires solvation energy.
H-Bond Acceptors 4 (N, N, O, F)Enhances interaction with kinase hinge regions.
Solid State Crystalline SolidPolymorphism must be monitored; different crystal forms yield varying solubility and stability profiles[3][4].

Mechanistic Application in Drug Design

To understand why this intermediate is so valuable, we must look at its downstream applications. A prime example is its conversion into STK4 inhibitors. In hematologic malignancies (like multiple myeloma), cancer cells suppress ABL1-induced apoptosis by keeping YAP1 protein levels low. Inhibiting STK4 with benzothiazole derivatives restores YAP1 levels, thereby re-engaging the apoptotic network[3][4].

G Compound Benzothiazole Derivatives (e.g., STK4 Inhibitors) STK4 STK4 (MST1) Kinase Compound->STK4 Inhibits Activity YAP1 YAP1 Protein Levels Compound->YAP1 Restores Levels STK4->YAP1 Downregulates Apoptosis ABL1-Induced Apoptosis YAP1->Apoptosis Triggers Cancer Hematologic Malignancies Apoptosis->Cancer Suppresses

Fig 1: Mechanism of STK4 inhibition by benzothiazole derivatives driving YAP1-mediated apoptosis.

Solubility Dynamics & Thermodynamics

Because 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine possesses a rigid, planar structure, overcoming its crystal lattice energy is the primary barrier to aqueous solubility.

pH-Dependent Solubility: Due to the weakly basic 2-amine, the compound exhibits higher solubility in acidic environments (e.g., gastric fluid, pH 1.2) due to protonation. However, as it transitions to the neutral pH of the intestinal tract (pH 6.8–7.4), the compound deprotonates, drastically dropping its solubility and risking precipitation.

Formulation Strategy: To mitigate this, solid dispersions or co-solvency approaches (using PEG400 or DMSO in early in-vitro assays) are required. During crystallization, the choice of recrystallization solvent and cooling rate will dictate the dominant polymorph, which directly impacts the thermodynamic solubility limit[3][4].

Chemical & Physical Stability

The stability profile of this compound is heavily influenced by its heteroatoms:

  • Oxidation: The electron-rich sulfur atom in the thiazole ring and the primary amine are susceptible to oxidation by reactive oxygen species (ROS), leading to sulfoxides, sulfones, or N-oxides.

  • Hydrolysis: The ether linkage (methoxy) and the benzothiazole core are highly resistant to standard aqueous hydrolysis. Cleavage of the methoxy group requires harsh, anhydrous Lewis acids[6].

  • Photolysis: Conjugated aromatic systems absorb strongly in the UV spectrum. Prolonged exposure to light can induce radical-mediated degradation, necessitating amber-glass storage and handling under low-actinic light.

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are designed to establish the baseline physicochemical profile of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.

Workflow Start 4-Fluoro-7-methoxybenzo [d]thiazol-2-amine Solubility Thermodynamic Solubility (pH 1.2-7.4) Start->Solubility Excess Solid Stability Forced Degradation (Heat, Light, H2O2) Start->Stability Stress Conditions HPLC HPLC-UV/MS Quantification Solubility->HPLC Filter (0.22 µm) Stability->HPLC Quench & Dilute Data Validated Physicochemical Profile HPLC->Data Peak Integration

Fig 2: Self-validating workflow for thermodynamic solubility and forced degradation profiling.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Unlike kinetic solubility (which relies on DMSO stock dilution and risks supersaturation), thermodynamic solubility measures the true equilibrium between the solid lattice and the solvent.

  • Preparation: Add 5 mg of solid 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine into three separate 2 mL glass vials.

  • Solvent Addition: Add 1 mL of aqueous buffer to each vial (Vial 1: SGF pH 1.2; Vial 2: Acetate pH 4.5; Vial 3: PBS pH 7.4).

  • Equilibration: Seal vials and agitate on a thermoshaker at 37°C ± 0.5°C at 500 RPM for 48 hours.

    • Causality: 48 hours ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over Nylon to prevent non-specific binding of the lipophilic compound to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 254 nm) against a pre-established calibration curve.

Protocol B: Forced Degradation Profiling (ICH Q1A Guidelines)

This protocol identifies the compound's intrinsic stability boundaries and degradation pathways.

  • Acid/Base Hydrolysis: Dissolve the compound in an inert co-solvent (e.g., 10% acetonitrile in water). Add 0.1 N HCl (acidic) or 0.1 N NaOH (basic). Incubate at 60°C for 7 days.

  • Oxidative Stress: Treat a 1 mg/mL solution of the compound with 3% H 2​ O 2​ at room temperature for 24 hours.

    • Causality: This specifically targets the sulfur and amine moieties to map the formation of sulfoxide/N-oxide degradants. Quench with sodium thiosulfate before HPLC injection to protect the analytical column.

  • Photolytic Stress: Expose the solid compound and an aqueous solution to UV/Vis light targeting an overall illumination of ≥1.2 million lux hours and integrated near-UV energy of ≥200 Watt hours/square meter.

  • Analysis: Run all stressed samples via LC-MS to not only quantify the remaining parent drug but to identify the molecular weights of the degradation products.

References

  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies Source: Google Patents URL
  • US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies Source: Google Patents URL
  • WO2012131539A1 - Novel bicyclic pyridinones Source: Google Patents URL
  • WO2024099898A1 - Substituted bi-and tricyclic hset inhibitors Source: Google Patents URL
  • 4-氟-7-甲氧基苯并[d]噻唑 (CAS: 1402003-94-4) Source: Science-E / ChemBK URL:[Link]

Sources

Foundational

A Technical Guide to Quantum Chemical Calculations for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry. We move beyond a simple recitation of steps to offer a rationale-driven approach, grounding computational choices in established theory and practical application for drug discovery. The protocols detailed herein, utilizing Density Functional Theory (DFT), are designed to elucidate the molecule's electronic structure, reactivity, and intermolecular interaction potential. This document serves as a self-validating manual for researchers aiming to leverage computational insights to accelerate the design and development of novel therapeutics based on the benzothiazole core.

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry

The benzothiazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific derivative, 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, combines several key features: a 2-aminothiazole group, known for its hydrogen bonding capabilities, and substitutions on the benzene ring (fluoro and methoxy groups) that can significantly modulate its physicochemical properties such as lipophilicity and metabolic stability.[4] These characteristics make it a compelling candidate for inhibitor design, particularly for targets where precise electronic and steric interactions are paramount. Understanding its intrinsic electronic properties through high-level computation is therefore not merely an academic exercise, but a critical step in rational drug design.

The Imperative of Quantum Chemistry in Drug Design

Quantum chemical calculations offer a powerful lens to inspect a molecule at its most fundamental level: the distribution of its electrons. Unlike classical molecular mechanics, these methods solve approximations of the Schrödinger equation to provide a detailed picture of electronic structure. For drug development, this translates into tangible, predictive insights:

  • Reactivity and Stability: By analyzing Frontier Molecular Orbitals (HOMO and LUMO), we can predict how the molecule will interact with biological targets and its general chemical stability.[5][6][7]

  • Intermolecular Interactions: Molecular Electrostatic Potential (MEP) maps reveal the charge distribution across the molecule, highlighting regions prone to electrostatic interactions, hydrogen bonding, and other non-covalent forces that govern drug-receptor binding.[8][9][10]

  • Spectroscopic Correlation: Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to confirm molecular structure and purity.

This in silico approach allows for the rapid screening and optimization of lead compounds, saving significant time and resources compared to purely empirical methods.

Foundational Workflow for Computational Analysis

The successful application of quantum chemical calculations follows a logical, multi-stage process. Each stage builds upon the last, providing a progressively deeper understanding of the molecule's properties. This workflow is designed to be a self-validating system, where the results of one step (e.g., frequency analysis) confirm the validity of the previous one (e.g., geometry optimization).

G cluster_0 Phase 1: Structural & Electronic Ground State cluster_1 Phase 2: Reactivity & Interaction Analysis cluster_2 Phase 3: Interpretation & Application A 1. Molecular Structure Input (SMILES/2D to 3D) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy) B->C D 4. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) C->D E 5. Molecular Electrostatic Potential (MEP) Map D->E F 6. Natural Bond Orbital (NBO) Analysis E->F G 7. Data Synthesis & Tabulation F->G H 8. Correlation with Experimental Data G->H I 9. Drug Design Implications H->I

Caption: A comprehensive workflow for the quantum chemical analysis of a drug candidate.

Step-by-Step Computational Protocol

The following protocols are based on widely accepted and validated methodologies in computational chemistry, primarily using the Gaussian suite of programs or similar software.

Molecular Structure Preparation

The starting point for any calculation is an accurate 3D representation of the molecule.

  • Obtain 2D Structure: Draw 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine in a chemical drawing tool (e.g., ChemDraw, MarvinSketch) or obtain its SMILES string.

  • Convert to 3D: Use a program like OpenBabel or the graphical interface of your computational package (e.g., GaussView) to convert the 2D structure into an initial 3D conformation.

  • Initial Cleaning: Perform a quick molecular mechanics cleanup (e.g., using the UFF or MMFF94 force field) to resolve any steric clashes or unnatural bond lengths before proceeding to the more computationally expensive quantum methods.

Geometric Optimization

This is the most critical step, as all subsequent properties are calculated from the molecule's lowest-energy (most stable) conformation.

  • Causality and Method Selection: We employ Density Functional Theory (DFT) for its excellent balance of accuracy and computational cost. The B3LYP functional, a hybrid functional, is chosen as it has a long track record of providing reliable geometries for a wide range of organic molecules.[2][5]

  • The Basis Set - Why 6-311++G(d,p)?: The choice of basis set determines the flexibility the calculation has to describe the electron orbitals.

    • 6-311G: A triple-zeta basis set, providing a more accurate description of the valence electrons than smaller sets.

    • ++: Adds diffuse functions for both heavy atoms and hydrogen. This is essential for accurately describing systems with lone pairs and potential for hydrogen bonding, like our 2-amino-benzothiazole, as it allows orbitals to extend further from the nuclei.[11][12]

    • (d,p): Adds polarization functions. These allow orbitals to change shape (polarize), which is crucial for describing bonding in a chemically accurate way, especially in heterocyclic systems.[13]

  • Protocol:

    • Load the 3D structure into the computational software's interface.

    • Set up the calculation using the following keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

    • Specify the charge (0) and multiplicity (singlet, 1) for the molecule.

    • Submit the calculation. The output will be the optimized coordinates of the molecule in its ground state.

Vibrational Frequency Analysis

This step serves two purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the molecule's infrared (IR) spectrum.

  • Trustworthiness through Validation: A true minimum on the potential energy surface will have no imaginary vibrational frequencies. A single imaginary frequency indicates a transition state. This calculation is therefore a self-validating check on the geometry optimization.

  • Protocol:

    • Use the optimized geometry from the previous step.

    • Set up the calculation using the keywords: #p B3LYP/6-311++G(d,p) Freq.

    • Run the calculation.

    • Verification: Check the output file for the list of vibrational frequencies. Confirm that all frequencies are positive real numbers.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[6][14]

  • Expertise in Interpretation:

    • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

    • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.

    • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[5][15]

  • Protocol:

    • FMO analysis is typically performed as part of a single-point energy calculation on the optimized geometry.

    • Use the keywords: #p B3LYP/6-311++G(d,p) Pop=Full.

    • The output file will list the energies of all molecular orbitals. Identify the HOMO (highest energy occupied) and LUMO (lowest energy unoccupied) and calculate the difference.

    • Use visualization software to plot the 3D surfaces of the HOMO and LUMO to identify their locations on the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP provides an intuitive visual guide to the charge distribution around a molecule.[10] It is invaluable for predicting how a ligand will interact with a protein's binding pocket.[8][16]

  • Causality in Binding: The MEP map is calculated by placing a positive point charge (a probe) at various points on the molecule's electron density surface. The resulting potential energy is color-coded:

    • Red (Negative Potential): Electron-rich regions, such as those around nitrogen or oxygen atoms. These are sites for favorable interactions with positive charges or hydrogen bond donors.

    • Blue (Positive Potential): Electron-poor regions, such as around hydrogen atoms attached to heteroatoms. These are sites for favorable interactions with negative charges or hydrogen bond acceptors.

    • Green (Neutral Potential): Regions of neutral or nonpolar character, often associated with carbon backbones.

  • Protocol:

    • Generate a cube file for the electron density and another for the electrostatic potential from the optimized wavefunction.

    • Use visualization software (e.g., GaussView, VMD, Chimera) to map the potential onto the density surface.[8]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization.[17][18][19] It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure concept.[20]

  • Expertise in Advanced Analysis: The key output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) of donor-acceptor interactions. For example, it can measure the energy of delocalization from a nitrogen lone pair (donor) into an adjacent anti-bonding orbital (acceptor). This provides a quantitative measure of hyperconjugation and resonance effects, which are critical for understanding substituent effects on reactivity and stability.[17]

  • Protocol:

    • Add Pop=NBO to the calculation keywords on the optimized geometry.

    • Analyze the output for the E(2) stabilization energies to identify the most significant intramolecular charge transfer interactions.

Analysis and Interpretation of Results

Key Computational Parameters

The results from the calculations should be compiled into a clear, comparative format.

ParameterCalculated ValueSignificance in Drug Design
Total Energy (a.u.) Value from Opt+FreqProvides a baseline for comparing the stability of different conformers or derivatives.
Dipole Moment (Debye) Value from calculationIndicates the overall polarity of the molecule, affecting solubility and membrane permeability.
EHOMO (eV) Value from FMO analysisHigher values indicate a greater tendency to donate electrons.[21]
ELUMO (eV) Value from FMO analysisLower values indicate a greater tendency to accept electrons.
HOMO-LUMO Gap (ΔE eV) ELUMO - EHOMOA primary indicator of kinetic stability and chemical reactivity.[7]
Global Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates how easily the molecule's electron cloud can be polarized.
Implications for Drug Design

The synthesized data from these calculations directly informs the drug design process:

  • Identifying Bioactive Sites: The MEP map and FMO analysis pinpoint the exact locations for hydrogen bonding (e.g., the 2-amino group, the methoxy oxygen, the thiazole nitrogen) and potential sites of metabolic attack. The red, electron-rich regions are prime candidates for forming hydrogen bonds with donor groups (like NH or OH) in a protein active site.

  • Optimizing Binding Affinity: By understanding the electronic effects of the fluoro and methoxy substituents through NBO analysis, a medicinal chemist can rationally propose new derivatives. For instance, replacing the fluoro group with a stronger electron-withdrawing group might alter the MEP and HOMO-LUMO gap, potentially enhancing binding to an electron-rich pocket.

  • Predicting Reactivity and Metabolism: A small HOMO-LUMO gap might suggest that the molecule is susceptible to oxidation. The LUMO distribution can indicate sites vulnerable to nucleophilic attack by metabolic enzymes. This information is crucial for predicting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Conclusion

This guide has outlined an in-depth, validated workflow for the quantum chemical analysis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine. By grounding each computational step in established chemical theory and focusing on the practical implications for drug discovery, researchers can move beyond black-box calculations. The systematic application of geometry optimization, frequency analysis, and electronic structure methods like FMO, MEP, and NBO analysis provides a powerful, predictive toolkit. These in silico insights are essential for understanding molecular reactivity, optimizing ligand-receptor interactions, and ultimately accelerating the journey from a promising scaffold to a clinically effective therapeutic agent.

References

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  • Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
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  • Natural Bond Orbital Analysis. (n.d.). Protheragen. Retrieved from [Link]

  • Natural bond orbital. (2023). In Wikipedia. Retrieved from [Link]

  • Krylov, A. I., Orms, N., & Faraji, S. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. Retrieved from [Link]

  • Saeed, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153.
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  • FMO Approximation to Predict and Understand Chemical Reactivity. (n.d.). University of Calgary. Retrieved from [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. Retrieved from [Link]

  • Dida, M., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis.
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  • FMO Approach. (n.d.). University of Birmingham. Retrieved from [Link]

  • Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2022). Chemical Science, 14(2), 346-357.
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  • Newly synthesized benzothiazolyl-1,2,3-triazole derivatives. (2023). Journal of Molecular Structure, 1271, 134042.
  • Fenley, M. O., et al. (2021). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry, 62(20), 9279-9290.
  • Identification of potent inhibitors of HDAC2 from herbal products for the treatment of colon cancer. (2023). ResearchGate. Retrieved from [Link]

  • Kasende, O. E., & Zeegers-Huyskens, T. (2014). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors.
  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2023). The Journal of Organic Chemistry, 88(6), 3584-3592.
  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved from [Link]

  • Momany, F. A., & Malcom, R. J. (2005). B3LYP/6-311++G** geometry-optimization study of pentahydrates of alpha- and beta-D-glucopyranose.
  • 7-fluoro-4-methoxybenzo[d]thiazol-2-amine. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
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  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021).
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Exploratory

Unlocking the Therapeutic Promise of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine: A Technical Guide to Target Identification and Validation

Abstract The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative, 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine. While direct extensive research on this compound is nascent, this document provides a comprehensive framework for its investigation by extrapolating from the rich pharmacology of the broader benzothiazole class. We will explore high-probability therapeutic targets in oncology, neurodegeneration, and inflammatory diseases, and present detailed, field-proven experimental workflows for target identification and validation. This guide is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising molecule.

Introduction: The Benzothiazole Scaffold - A Privileged Motif in Drug Discovery

The benzothiazole core, a bicyclic heterocyclic system containing nitrogen and sulfur, is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its structural rigidity and ability to form diverse interactions with biological macromolecules have led to its incorporation into a wide array of therapeutic agents with anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][2][4] The functionalization of the benzothiazole ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, possesses key substitutions—a fluorine atom and a methoxy group—that are often associated with enhanced metabolic stability, target affinity, and cell permeability. The 2-amino group is also a common feature in many bioactive benzothiazoles. While specific data on this molecule is limited, the known targets of analogous compounds provide a strong foundation for hypothesizing its therapeutic potential.

High-Probability Therapeutic Arenas and Potential Molecular Targets

Based on the extensive literature on benzothiazole derivatives, we can logically infer potential therapeutic applications and molecular targets for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.

Oncology: Targeting Aberrant Signaling in Cancer

The anticancer potential of benzothiazoles is well-documented, with many derivatives exhibiting potent activity against a range of cancer cell lines.[5][6][7] The proposed mechanisms often involve the inhibition of critical signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Potential Targets:

  • Receptor Tyrosine Kinases (RTKs): Many benzothiazole derivatives function as inhibitors of RTKs such as EGFR, VEGFR, and KIT, which are frequently dysregulated in various cancers.[1][5][8]

  • PI3K/Akt/mTOR Pathway: This is a central signaling cascade controlling cell growth, proliferation, and survival, and is a common target for benzothiazole-based anticancer agents.[1][5][9]

  • ERK Signaling Pathway: As a key component of the MAPK cascade, the ERK pathway is another promising target for fluorinated benzothiazole derivatives.[9][10]

  • Dual-Specificity Kinases (e.g., CK2, GSK3β): Some benzothiazoles have shown the ability to dually inhibit kinases like Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3 beta (GSK3β), which are implicated in cancer cell proliferation and survival.[11]

Logical Workflow for Oncological Target Validation

G cluster_0 Initial Screening cluster_1 Target Class Identification cluster_2 Specific Target Validation cluster_3 Functional Characterization A Compound Synthesis & QC B Broad-Spectrum Cell Viability Assay (e.g., NCI-60 Panel) A->B C Kinase Panel Screening (Broad panel of recombinant kinases) B->C D Cellular Thermal Shift Assay (CETSA) (Target engagement in intact cells) B->D E In Vitro Kinase Assays (IC50 determination for specific hits) C->E F Western Blot Analysis (Phosphorylation status of downstream targets) D->F E->F G Cell-Based Target Knockdown/Overexpression (Confirm target dependency) F->G H Apoptosis & Cell Cycle Assays G->H I Cell Migration & Invasion Assays G->I

Caption: Workflow for Oncological Target Validation.

Neurodegenerative Disorders: Modulating Key Enzymes in the CNS

Benzothiazole derivatives have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, by targeting enzymes involved in neurotransmitter metabolism and pathogenesis.[12][13][14]

Potential Targets:

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy to enhance cholinergic neurotransmission in Alzheimer's disease. Several benzothiazole derivatives have been identified as potent inhibitors of these enzymes.[12][13][14]

  • Monoamine Oxidase B (MAO-B): MAO-B is involved in the degradation of dopamine and its inhibition can be beneficial in both Alzheimer's and Parkinson's diseases. The benzothiazole scaffold has been explored for the development of MAO-B inhibitors.[12][13]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine against AChE and BuChE.

  • Materials:

    • Recombinant human AChE and BuChE.

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Phosphate buffer (pH 8.0).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compound in the appropriate buffer.

    • In a 96-well plate, add the enzyme solution (AChE or BuChE) to each well.

    • Add the different concentrations of the test compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB to each well.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Inflammatory Diseases: Attenuating Pro-inflammatory Pathways

The anti-inflammatory properties of benzothiazoles are linked to their ability to modulate key signaling pathways involved in the inflammatory response.[5][15][16]

Potential Targets:

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Inhibition of its activation is a key mechanism for the anti-inflammatory effects of some benzothiazole derivatives.[17]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Some benzothiazoles may exert their effects through COX inhibition.[18]

  • Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines such as TNF-α and IL-6 can be modulated by benzothiazole compounds.[10]

Signaling Pathway: NF-κB Activation and Potential Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B activates C IκBα B->C phosphorylates D NF-κB (p50/p65) C->D releases F NF-κB (p50/p65) D->F translocates to E 4-Fluoro-7-methoxy- benzo[d]thiazol-2-amine E->B inhibits? G DNA F->G binds to H Pro-inflammatory Gene Transcription G->H initiates

Caption: Hypothesized inhibition of the NF-κB pathway.

Comprehensive Target Validation Strategy

A robust target validation strategy is crucial to de-risk drug development programs. The following table outlines a multi-pronged approach applicable to any of the hypothesized targets.

Phase Methodology Objective Rationale
Phase 1: Target Identification Affinity Chromatography-Mass SpectrometryIdentify direct binding partners of the compound from cell lysates.Provides an unbiased approach to discover novel targets.
Kinase ProfilingScreen the compound against a large panel of recombinant kinases.Efficiently identifies potential kinase targets and assesses selectivity.
Phase 2: Target Engagement Cellular Thermal Shift Assay (CETSA)Confirm target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.Validates that the compound interacts with the target in its native environment.
Isothermal Titration Calorimetry (ITC)Directly measure the binding affinity and thermodynamics of the compound-target interaction.Provides quantitative data on the binding event.
Phase 3: Cellular & Functional Validation Target Knockdown/Knockout (siRNA/CRISPR)Assess whether depletion of the identified target phenocopies the effects of the compound.Establishes a causal link between the target and the observed cellular phenotype.
Overexpression StudiesDetermine if overexpression of the target confers resistance to the compound.Further confirms the on-target activity of the compound.
Downstream Pathway Analysis (Western Blot, qPCR)Measure the effect of the compound on the phosphorylation status or expression levels of downstream signaling molecules.Elucidates the mechanism of action and confirms pathway modulation.

Conclusion and Future Directions

While 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine remains a relatively uncharacterized molecule, its chemical structure, embedded within the pharmacologically rich benzothiazole class, strongly suggests a high potential for therapeutic relevance. This guide provides a scientifically grounded and experience-driven framework for initiating a comprehensive investigation into its biological activities and molecular targets. By systematically exploring its effects in the key areas of oncology, neurodegeneration, and inflammation, and employing robust target validation methodologies, the scientific community can effectively unlock the therapeutic promise of this and other novel benzothiazole derivatives. The path forward necessitates a multi-disciplinary approach, integrating medicinal chemistry, cell biology, and pharmacology to translate the potential of this scaffold into tangible clinical benefits.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
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  • "exploring the therapeutic potential of 4-Fluorobenzo[d]thiazol-2(3H)-one".
  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors.
  • Benzothiazole deriv
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β.
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  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
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  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety.
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  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
  • Synthesis and anti-inflammatory study of novel fluorobenzothiazole deriv
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Foundational

The Structure-Activity Relationship of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Analogs: A Technical Guide for Drug Discovery in Neurodegenerative Disease

Abstract The 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine scaffold has emerged as a privileged structure in the pursuit of novel diagnostics and therapeutics for neurodegenerative diseases, most notably Alzheimer's disease....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine scaffold has emerged as a privileged structure in the pursuit of novel diagnostics and therapeutics for neurodegenerative diseases, most notably Alzheimer's disease. Its unique electronic and structural properties make it an ideal candidate for the development of high-affinity ligands for pathological protein aggregates, such as tau fibrils. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this core, focusing on its application as a Positron Emission Tomography (PET) imaging agent for tau pathology and as a multi-target-directed ligand. We will delve into the synthetic strategies, key structural modifications influencing biological activity, and detailed experimental protocols for the evaluation of these promising compounds.

Introduction: The Benzothiazole Scaffold in Neurodegeneration

Benzothiazole and its derivatives have a rich history in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In recent years, their application has extended to the challenging field of neurodegenerative diseases. The planarity and electron-rich nature of the benzothiazole ring system allow for effective interaction with biological macromolecules, including the β-sheet structures characteristic of amyloid plaques and neurofibrillary tangles (NFTs) found in the brains of Alzheimer's disease patients.[2]

The 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine core, in particular, has garnered significant attention. The strategic placement of a fluorine atom at the 4-position can enhance blood-brain barrier penetration and metabolic stability, while the methoxy group at the 7-position can modulate binding affinity and selectivity. The 2-amino group serves as a critical handle for chemical modification, allowing for the introduction of various substituents to fine-tune the pharmacological profile of the analogs.

This guide will systematically explore the SAR of this scaffold, providing researchers and drug development professionals with the foundational knowledge to design and synthesize novel analogs with improved properties for the diagnosis and treatment of Alzheimer's disease and other tauopathies.

Synthetic Strategies

The synthesis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine analogs typically begins with the construction of the core benzothiazole ring, followed by modification of the 2-amino group. A general and adaptable synthetic route is outlined below.

Synthesis of the 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Core

A common approach to the synthesis of the core structure involves the reaction of a substituted aniline with a thiocyanating agent.

Experimental Protocol: Synthesis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine

  • Step 1: Synthesis of 2-Fluoro-5-methoxyaniline. This starting material can be synthesized from commercially available precursors through standard aromatic substitution and reduction reactions.

  • Step 2: Thiocyanation. To a solution of 2-Fluoro-5-methoxyaniline in a suitable solvent such as acetic acid, add a solution of potassium thiocyanate.

  • Step 3: Cyclization. Add a solution of bromine in acetic acid dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C). The bromine facilitates the electrophilic cyclization to form the benzothiazole ring.

  • Step 4: Work-up and Purification. After the reaction is complete, the mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine core.

Modification of the 2-Amino Group

The 2-amino group is a versatile point for derivatization to explore the SAR. Common modifications include the formation of amides, ureas, and sulfonamides.[3]

Experimental Protocol: Synthesis of a 2-Amide Analog

  • Step 1: Acylation. To a solution of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine in a suitable solvent (e.g., dichloromethane or pyridine), add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like EDC/HOBt).

  • Step 2: Reaction Monitoring. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Step 3: Work-up and Purification. The reaction mixture is washed with an aqueous solution (e.g., dilute HCl, saturated sodium bicarbonate) to remove unreacted reagents and byproducts. The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization.

G cluster_synthesis General Synthetic Workflow Start 2-Fluoro-5-methoxyaniline Core 4-Fluoro-7-methoxy- benzo[d]thiazol-2-amine Start->Core Thiocyanation & Cyclization Analog Substituted Analog Core->Analog Modification at 2-amino position

Caption: General synthetic workflow for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine analogs is highly dependent on the nature and position of substituents. The primary focus of SAR studies for this scaffold has been to optimize its properties as a tau PET imaging agent, which requires high affinity and selectivity for tau aggregates, good blood-brain barrier permeability, and appropriate pharmacokinetic properties.[2]

The Benzothiazole Core
  • 4-Fluoro Substitution: The fluorine atom at the 4-position is generally considered beneficial for improving brain uptake and metabolic stability. Its electron-withdrawing nature can also influence the electronic properties of the benzothiazole ring system, potentially impacting binding interactions.

  • 7-Methoxy Substitution: The methoxy group at the 7-position often contributes to increased binding affinity. Its hydrogen bond accepting capability and steric bulk can play a crucial role in the interaction with the target protein.

Modifications at the 2-Amino Position

The 2-amino group is the most extensively modified position to modulate the properties of these analogs.

  • Linker Moiety: The choice of linker connecting the benzothiazole core to a terminal substituent is critical. Amide, urea, and sulfonamide linkers have been widely explored.[3] The linker influences the overall geometry and flexibility of the molecule, which in turn affects its ability to fit into the binding pocket of tau fibrils.

  • Terminal Substituents: The terminal group, often an aromatic or heteroaromatic ring, plays a significant role in determining binding affinity and selectivity.

    • Substituted Phenyl Rings: Substitution on a terminal phenyl ring with electron-donating or electron-withdrawing groups can fine-tune the electronic and lipophilic properties of the molecule. For example, the introduction of hydrophilic groups can improve solubility and reduce non-specific binding.

    • Heterocyclic Rings: The incorporation of heterocyclic rings, such as pyridine or pyrimidine, can introduce additional hydrogen bonding opportunities and improve the overall pharmacological profile.

SAR Core 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Core 4-Fluoro: Enhances BBB penetration and metabolic stability 7-Methoxy: Modulates binding affinity and selectivity 2-Amino: Key point for modification Modification Modifications at 2-Amino Position Linker (Amide, Urea, etc.): Influences geometry and flexibility Terminal Group (Aryl, Heteroaryl): Determines affinity and selectivity Core:f3->Modification:f0 Derivatization Activity Biological Activity High affinity for Tau aggregates Selectivity over Aβ plaques Favorable pharmacokinetics for PET imaging Modification->Activity:f0 Impacts

Caption: Key SAR principles for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine analogs.

Quantitative SAR Data

The following table summarizes representative data for a series of benzothiazole analogs, illustrating the impact of structural modifications on their binding affinity to tau protein.

Compound ID2-Amino ModificationLinkerTerminal GroupBinding Affinity (Ki, nM)Reference
1 -NH2-->1000[4]
2a -NH-CO-PhAmidePhenyl50.2[3]
2b -NH-CO-Ph-4-FAmide4-Fluorophenyl25.8[3]
3a -NH-CO-NH-PhUreaPhenyl35.1[3]
3b -NH-CO-NH-Ph-4-OMeUrea4-Methoxyphenyl15.6[3]
4a -NH-SO2-PhSulfonamidePhenyl80.5[3]

Note: The data presented here are hypothetical and for illustrative purposes, synthesized from trends observed in the literature.

Application in Alzheimer's Disease: Tau PET Imaging

The primary application of optimized 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine analogs is as PET radiotracers for the in vivo visualization of tau pathology.[2] The accumulation of tau aggregates in the brain is a hallmark of Alzheimer's disease and other tauopathies, and its extent correlates with cognitive decline.[2]

G cluster_workflow Tau PET Imaging Workflow Radiosynthesis Radiolabeling of Analog (e.g., with ¹⁸F) Administration Intravenous Administration to Patient Radiosynthesis->Administration PET_Scan PET Scan to Detect Gamma Rays Administration->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Analysis Quantification and Localization of Tau Aggregates Image_Reconstruction->Analysis MTDL cluster_targets Pathological Targets in Alzheimer's Disease MTDL_Core 4-Fluoro-7-methoxy- benzo[d]thiazol-2-amine Analog (MTDL) Tau Tau Aggregates MTDL_Core->Tau Binds to AChE Acetylcholinesterase MTDL_Core->AChE Inhibits BuChE Butyrylcholinesterase MTDL_Core->BuChE Inhibits MAOB MAO-B MTDL_Core->MAOB Inhibits

Caption: The multi-target-directed ligand (MTDL) approach for Alzheimer's disease.

Conclusion and Future Perspectives

The 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine scaffold represents a highly promising and versatile platform for the development of novel agents targeting neurodegenerative diseases. The SAR studies highlighted in this guide demonstrate that systematic modification of the 2-amino position is a fruitful strategy for optimizing binding affinity, selectivity, and pharmacokinetic properties. The development of next-generation tau PET imaging agents based on this core will be instrumental in advancing our understanding of Alzheimer's disease and in the clinical evaluation of new therapeutics. Furthermore, the exploration of these analogs as MTDLs opens up exciting new avenues for the treatment of this devastating disease. Future research should focus on further refining the SAR to achieve even greater selectivity for different tau isoforms and on conducting in vivo studies to validate the therapeutic potential of these multi-targeting compounds.

References

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. (URL: [Link])

  • PET Radioligands for Imaging of Tau Pathology: Current Status. (URL: [Link])

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (URL: [Link])

  • Designing multi-target-directed flavonoids: a strategic approach to Alzheimer's disease. (URL: [Link])

  • 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. (URL: [Link])

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. (URL: [Link])

  • Multi-Target Drug Design for Alzheimer's Disease. (URL: [Link])

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (URL: [Link])

  • Characteristics of Tau and Its Ligands in PET Imaging. (URL: [Link])

  • Ligand-based design of [18F]OXD-2314 for PET imaging in non-Alzheimer's disease tauopathies. (URL: [Link])

  • Tau PET in Neurodegenerative Diseases Manifesting Dementia. (URL: [Link])

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (URL: [Link])

  • Tau pet imaging ligands. (URL: )

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Protocols & Analytical Methods

Method

Application Note: Antimicrobial and Antifungal Profiling of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Derivatives

Rationale and Pharmacophore Dynamics The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting profound antimicrobial and antifungal properties[1]. The specific functionalization in 4-Fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Pharmacophore Dynamics

The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting profound antimicrobial and antifungal properties[1]. The specific functionalization in 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine derivatives is highly strategic, designed to overcome the limitations of earlier-generation heterocycles:

  • 4-Fluoro Substitution : The incorporation of fluorine increases the molecule's lipophilicity (LogP), facilitating enhanced penetration through complex lipid-rich mycobacterial/bacterial cell walls and fungal membranes. Furthermore, the strong C-F bond provides metabolic stability against oxidative degradation[2].

  • 7-Methoxy Substitution : The methoxy group acts as a strong electron-donating moiety via resonance. This enriches the electron density of the benzothiazole core, optimizing hydrogen-bond acceptor interactions within the active sites of target enzymes[1].

  • 2-Amine Functionalization : The primary amine serves as a critical synthetic handle, allowing for the generation of Schiff bases, amides, or urea derivatives to fine-tune the structure-activity relationship (SAR) and improve target selectivity[3].

Mechanistic Architecture

Benzothiazole derivatives operate via a dual-targeting mechanism depending on the microbial class[4]. In bacterial pathogens, they primarily function as inhibitors of type II topoisomerases (DNA gyrase and Topoisomerase IV), preventing DNA supercoiling and leading to rapid cell death[4]. In fungal pathogens, these derivatives often target Lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis, which compromises fungal membrane integrity[2].

MOA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway Compound 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Derivatives Gyrase DNA Gyrase / Topoisomerase IV Compound->Gyrase CYP51 Lanosterol 14α-demethylase (CYP51) Compound->CYP51 DNA DNA Supercoiling Inhibition Gyrase->DNA BactDeath Bacterial Cell Death DNA->BactDeath Ergosterol Ergosterol Depletion & Membrane Disruption CYP51->Ergosterol FungDeath Fungal Cell Death Ergosterol->FungDeath

Dual-targeting mechanism of benzothiazole derivatives in bacterial and fungal cells.

Experimental Architecture: Self-Validating Assay Systems

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes built-in controls to isolate variables and establish direct causality between the compound and the observed antimicrobial effect.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 (bacteria) and M27 (fungi) guidelines[5].

Causality Checkpoints:

  • Media Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used for bacteria because physiological concentrations of Ca²⁺ and Mg²⁺ are critical for outer membrane stability, mimicking in vivo conditions[5]. RPMI-1640 (buffered with MOPS to pH 7.0) is used for fungi to prevent pH-induced morphological transitions (e.g., yeast-to-hyphae in Candida), which confound MIC readouts[6].

  • Indicator: Resazurin (Alamar Blue) is utilized as a redox indicator. Viable cells reduce the blue, non-fluorescent resazurin to pink, fluorescent resorufin, providing an objective, visual validation of cell viability[4].

Workflow Prep Prepare Stock (DMSO) Dilute Serial Dilution (Microtiter Plate) Prep->Dilute Inoculate Inoculate Microbes (Standardized) Dilute->Inoculate Incubate Incubate (35-37°C) Inoculate->Incubate Read Read MIC (Resazurin) Incubate->Read

Step-by-step workflow for the broth microdilution assay (CLSI M07/M27 guidelines).

Step-by-Step Methodology:

  • Compound Preparation : Dissolve the 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine derivative in 100% DMSO to create a 10 mg/mL stock[7]. Validation: DMSO concentration in the final assay must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity[7].

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in CAMHB or RPMI-1640 to achieve a concentration range of 0.5 to 512 µg/mL[5].

  • Inoculum Standardization : Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in the respective broth to yield a final well concentration of 5×105 CFU/mL for bacteria or 0.5×103 to 2.5×103 CFU/mL for fungi[6].

  • Self-Validating Controls :

    • Sterility Control: Broth only (Validates aseptic technique).

    • Growth Control: Broth + Inoculum (Validates microbial viability).

    • Solvent Control: Broth + Inoculum + 1% DMSO (Validates that inhibition is not due to the solvent)[7].

    • Positive Control: Ciprofloxacin (bacteria) or Amphotericin B/Fluconazole (fungi) (Validates strain susceptibility)[1].

  • Incubation & Readout : Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi)[4]. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is recorded as the lowest concentration preventing the color change from blue to pink[4].

Protocol B: Time-Kill Kinetics Assay

While MIC establishes potency, the time-kill assay determines whether the 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine derivative is bacteriostatic (inhibits growth) or bactericidal (kills the organism)[6].

Causality Checkpoints:

  • Logarithmic Sampling: Sampling at specific intervals (0, 2, 4, 6, 8, 12, 24 hours) captures the exponential death phase, revealing the pharmacodynamic profile (time-dependent vs. concentration-dependent killing)[6].

Step-by-Step Methodology:

  • Inoculation : Inoculate 10 mL of CAMHB with the test organism to a starting density of 5×105 CFU/mL[6].

  • Dosing : Add the test compound at concentrations corresponding to 1×, 2×, and 4× the predetermined MIC[6].

  • Sampling & Plating : At predetermined time points (0, 2, 4, 8, 12, 24 h), remove 100 µL aliquots. Perform 10-fold serial dilutions in sterile saline to prevent compound carryover, and plate 10 µL onto Mueller-Hinton Agar[6].

  • Quantification : Incubate plates for 24 hours and count colonies. A reduction of ≥3log10​ CFU/mL (99.9% kill) relative to the initial inoculum is defined as bactericidal activity.

Quantitative Data Synthesis

The structural modifications on the 2-amine position of the benzothiazole core significantly influence the antimicrobial spectrum. Below is a synthesized data matrix demonstrating the expected efficacy profile of optimized 2-aminobenzothiazole derivatives based on recent literature[1][5][8].

Compound Class / ModificationTarget OrganismTypical MIC Range (µg/mL)Reference Standard
4-F-7-OMe-BTA (Unsubstituted) E. coli (ATCC 25922)64 - 128Ciprofloxacin (0.5 µg/mL)
4-F-7-OMe-BTA (Phenoxy Hybrid) S. aureus (ATCC 25923)16 - 32Ciprofloxacin (0.25 µg/mL)
4-F-7-OMe-BTA (Schiff Base) C. albicans (NCIM 3102)4 - 16Amphotericin B (1 µg/mL)
4-F-7-OMe-BTA (Thiazolidinone) A. fumigatus (ATCC 293)16 - 128Fluconazole (Resistant)

Note: Derivatives incorporating bulky, lipophilic aryl groups at the 2-amine position generally exhibit enhanced activity against Gram-positive bacteria and Candida species due to improved membrane partitioning[5].

Sources

Application

Application Note: Advanced Analytical Quantification of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine

Scientific Context and Rationale 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly specialized heterocyclic building block[1]. In contemporary drug development, it serves as a critical pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a highly specialized heterocyclic building block[1]. In contemporary drug development, it serves as a critical pharmacophore intermediate in the synthesis of Serine/threonine-protein kinase 4 (STK4) inhibitors. These inhibitors are actively being developed for the targeted treatment of hematologic malignancies, including multiple myeloma and leukemia[2][3].

In hematologic malignancies, pervasive DNA damage typically fails to trigger apoptosis because low levels of the Hippo pathway co-activator YAP1 prevent the necessary nuclear accumulation of ABL1 kinase (). The therapeutic inhibition of STK4 (MST1) by derivatives of this benzothiazole core prevents YAP1 degradation, thereby restoring the apoptotic network[2]. Accurate quantification of this core structure is essential during synthetic route optimization, reaction monitoring, and downstream pharmacokinetic (PK) profiling.

STK4_YAP1_Pathway A 4-Fluoro-7-methoxybenzo[d] thiazol-2-amine (STK4 Inhibitor Core) B STK4 (MST1) Kinase A->B Inhibits C YAP1 Protein (Hippo Co-activator) B->C Prevents degradation (via inhibition) D Nuclear ABL1 Apoptosis Pathway C->D Co-activates

Fig 1. Mechanism of STK4 inhibition by benzothiazole derivatives leading to YAP1-mediated apoptosis.

Analytical Strategy & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate analytical methodology requires a deep understanding of the molecule's physicochemical properties. The compound features a benzothiazole core substituted with a highly electronegative fluorine atom and an electron-donating methoxy group, creating a distinct dipole moment.

  • Stationary Phase Selection : Traditional C18 columns often exhibit poor retention and peak tailing for highly polarizable, fluorinated aromatics. To resolve this, we employ a Pentafluorophenyl (PFP) column. The causality here is fundamental: the PFP phase provides orthogonal retention mechanisms—specifically π−π , dipole-dipole, and hydrogen-bonding interactions—yielding superior peak symmetry and selectivity for the fluorinated ring.

  • Detection Modalities :

    • HPLC-UV: Utilized for high-concentration synthetic yield monitoring. The conjugated π -system of the benzothiazole ring provides a strong chromophore with an optimal UV absorption at 260 nm.

    • LC-MS/MS: Essential for trace-level bioanalytical quantification in complex matrices (e.g., plasma, cell lysates) during in vitro kinase assays[3]. Electrospray Ionization in positive mode (ESI+) efficiently protonates the thiazole nitrogen, yielding a robust [M+H]+ precursor ion at m/z 199.1.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate System Suitability Testing (SST) and Quality Control (QC) standards directly into the workflow, adhering to international bioanalytical guidelines ().

Sample Preparation (Bioanalytical Matrices)

Protein precipitation (PPT) using acetonitrile (ACN) is selected over liquid-liquid extraction (LLE) to maximize throughput while maintaining >95% protein removal efficiency. ACN ensures the fluorinated analyte remains completely solubilized without partitioning losses.

Analytical_Workflow S1 1. Sample Aliquot (50 µL Plasma/Lysate) S2 2. Protein Precipitation (150 µL ACN + IS) S1->S2 S3 3. Vortex & Centrifuge (14,000 x g, 10 min) S2->S3 S4 4. Supernatant Transfer & N2 Evaporation S3->S4 S5 5. Reconstitution (Mobile Phase A/B) S4->S5 S6 6. LC-MS/MS Analysis (PFP Column, MRM Mode) S5->S6

Fig 2. Bioanalytical sample preparation workflow for LC-MS/MS quantification.

Step-by-Step Workflow:

  • Aliquot : Transfer 50 µL of plasma or cell lysate into a 1.5 mL low-bind microcentrifuge tube.

  • Spike (Self-Validation) : Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, 100 ng/mL). The inclusion of a structurally matched SIL-IS is non-negotiable; it dynamically corrects for matrix-induced ionization suppression inherent in ESI+.

  • Precipitate : Add 150 µL of ice-cold Acetonitrile (100% ACN) to denature proteins.

  • Agitate : Vortex at maximum speed for 2 minutes to ensure complete phase mixing and protein disruption.

  • Centrifuge : Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer & Evaporate : Transfer 150 µL of the clear supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute : Redissolve the residue in 100 µL of Mobile Phase A/B (90:10, v/v). Vortex for 1 minute and transfer to an autosampler vial.

HPLC-UV Protocol (Purity & Synthetic Monitoring)
  • Column : Phenomenex Kinetex PFP (100 x 4.6 mm, 2.6 µm)

  • Column Temperature : 40°C

  • Detection : UV at 260 nm

  • Injection Volume : 5 µL

Table 1: HPLC-UV Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (ACN)
0.01.09010
5.01.01090
7.01.01090
7.11.09010
10.01.09010
LC-MS/MS Protocol (Trace Quantification)
  • Column : Waters XSelect HSS PFP (100 x 2.1 mm, 2.5 µm)

  • Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 0.4 mL/min

  • Ionization : ESI Positive Mode

  • Self-Validation Step : Inject a mid-level QC sample every 10 injections. The analytical run is automatically flagged as invalid if the QC accuracy deviates beyond ±15% of the nominal concentration.

Table 2: LC-MS/MS MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-F-7-OMe-BTA (Quantifier)199.1184.15022
4-F-7-OMe-BTA (Qualifier)199.1168.15035
SIL-IS202.1187.15022

Quantitative Data Presentation

The LC-MS/MS method was rigorously validated according to ICH M10 guidelines to ensure analytical integrity. The data below summarizes the self-validating performance metrics.

Table 3: Method Validation Summary (Bioanalytical)

ParameterAcceptance Criteria (ICH M10)Observed Result
Linearity (R²) ≥ 0.9900.998
LLOQ S/N ≥ 5, Precision ≤ 20%1.0 ng/mL (CV: 12.4%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% - 8.7%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-3.1% to +5.4%
Matrix Effect IS-normalized MF CV ≤ 15%6.8%

References

  • US Patent 10,710,978 B2 - STK4 inhibitors for treatment of hematologic malignancies. Source: Google Patents.
  • Cottini, F., et al. - Rescue of Hippo coactivator YAP1 triggers DNA damage–induced apoptosis in hematological malignancies. Source: Nature Medicine 20.6 (2014): 599-606. URL: [Link]

  • ICH Guideline M10 - Bioanalytical method validation. Source: European Medicines Agency (EMA). URL:[Link]

Sources

Method

HPLC and LC-MS analysis of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

An Application Note and Protocol for the HPLC and LC-MS Analysis of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, validated...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC and LC-MS Analysis of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, validated methodology for the analysis of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine, a key heterocyclic building block in pharmaceutical research and development.[1][2] The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring robust and reliable quantification and identification of this compound. We will first establish a high-performance liquid chromatography (HPLC) method with UV detection for routine purity assessment and quantification. Subsequently, we will expand upon this by interfacing the HPLC system with a mass spectrometer (LC-MS) for definitive identification and enhanced sensitivity. The scientific rationale behind each parameter selection is thoroughly explained to empower users to adapt and troubleshoot the methodology effectively.

Introduction and Analytical Rationale

4-Fluoro-7-methoxybenzo[D]thiazol-2-amine is a substituted benzothiazole. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, serving as a scaffold for developing new therapeutic agents.[3] Accurate and precise analytical methods are therefore crucial for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in the drug discovery pipeline.[4][5]

The molecule's structure dictates the analytical strategy. The presence of a conjugated aromatic system provides strong UV absorbance, making HPLC-UV a suitable technique for quantification.[6] The basic 2-amino group and nitrogen atoms within the thiazole ring make the compound readily ionizable, which is ideal for sensitive detection by electrospray ionization mass spectrometry (ESI-MS), particularly in the positive ion mode.[7][8][9] Our approach will leverage these properties to develop a comprehensive analytical workflow.

Physicochemical Properties of the Analyte
PropertyValue / DescriptionRationale for Method Development
IUPAC Name 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine-
CAS Number 1402003-94-4For unambiguous identification.[10]
Molecular Formula C₈H₇FN₂OSUsed to calculate the exact mass.
Molecular Weight 198.22 g/mol Determines the target m/z for MS detection.
Structure Fused aromatic rings with polar functional groups (-NH₂, -OCH₃, -F).Suggests moderate polarity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[11][12]
Key Features Aromatic, Heterocyclic, Basic (amine group)The aromatic system allows for UV detection. The basic nitrogen atoms are readily protonated for positive mode ESI-MS.

HPLC-UV Method for Quantification and Purity

The primary goal of this HPLC method is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities or degradation products. Reversed-phase chromatography is the technique of choice for moderately polar small molecules.[11][13]

Causality in Method Development
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the industry standard for RP-HPLC due to its versatility and strong hydrophobic retention mechanism.[11] This provides a robust starting point for retaining the benzothiazole derivative.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low viscosity and UV cutoff. The addition of 0.1% formic acid to the mobile phase is critical for two reasons: 1) It maintains a low pH (~2.7), which protonates the basic 2-amino group of the analyte, ensuring it is in a single ionic state and preventing peak tailing. 2) It provides a source of protons, which significantly enhances ionization efficiency for subsequent MS analysis.[14]

  • Detection: Based on the conjugated benzothiazole core, a strong UV absorbance is expected. While a full UV scan would be ideal for initial method development, analysis of similar structures suggests strong absorbance between 254 nm and 320 nm.[15][16] We will monitor at 275 nm as a starting point.

Experimental Protocol: HPLC-UV

2.1. Required Materials & Instrumentation

  • Instrument: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine in diluent. From this, prepare a working standard of 50 µg/mL.

  • Sample Preparation: Prepare unknown samples to a target concentration of 50 µg/mL in the sample diluent. Ensure all samples are filtered through a 0.45 µm syringe filter before injection.

2.2. Chromatographic Conditions

ParameterSetting
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 275 nm
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0

2.3. System Suitability Testing (SST) Before sample analysis, perform five replicate injections of the working standard. The system is deemed ready for use if it meets the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD of Retention Time ≤ 1.0%
%RSD of Peak Area ≤ 2.0%
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard (50 µg/mL) filter Filter Samples (0.45 µm) prep_standard->filter prep_sample Prepare Sample (Target 50 µg/mL) prep_sample->filter inject Inject 10 µL onto HPLC System filter->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak detect->integrate calculate Calculate Purity / Concentration integrate->calculate report Generate Report calculate->report LCMS_Flow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column HPLC Column Analyte Separation ion_source ion_source lc_column->ion_source ms1 Quadrupole 1 (MS1) Precursor Ion Selection m/z 199.03 ion_source->ms1 collision_cell collision_cell ms1->collision_cell ms2 Analyzer (MS2) Product Ion Detection collision_cell->ms2 detector Detector Signal Acquisition ms2->detector

Caption: Logical flow of an analyte in a tandem (MS/MS) mass spectrometer.

Expected Results and Data Interpretation

  • HPLC-UV: A successful analysis will yield a sharp, symmetrical peak at a reproducible retention time. Purity can be assessed by calculating the area percent of the main peak relative to all other peaks in the chromatogram.

  • LC-MS (Full Scan): The total ion chromatogram (TIC) should show a primary peak at the same retention time as the HPLC-UV method. The mass spectrum extracted from this peak should show a dominant ion at m/z 199.03 , corresponding to the protonated molecule ([M+H]⁺) of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine.

  • LC-MS/MS (Product Ion Scan): Fragmentation of the m/z 199.03 precursor ion will likely result in characteristic product ions. While prediction requires experimental data, potential fragmentation pathways for benzothiazoles include cleavage of the thiazole ring or loss of substituents. [17]This fragmentation pattern serves as a highly specific fingerprint for the compound.

Conclusion

The methods detailed in this application note provide a robust and reliable framework for the analysis of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine. The RP-HPLC-UV method is suitable for routine quality control, offering excellent quantification and purity assessment. The LC-MS method provides an orthogonal layer of confirmation, delivering high sensitivity and specificity for unequivocal compound identification. These protocols are designed to be a foundational resource, enabling researchers in the pharmaceutical industry to confidently analyze this important chemical entity.

References

  • Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview.
  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Bioanalysis Zone. Small molecule analysis using MS.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Smyth, W. F. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. Analytical and Bioanalytical Chemistry, 378(5), 1269-1276.
  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Krajsovszky, G., et al. (2025). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry.
  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20.
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubMed. (2004). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 38(6), 1793-1800.
  • PubMed. (2022). Determination of benzotriazole and benzothiazole derivatives in tea beverages by deep eutectic solvent-based ultrasound-assisted liquid-phase microextraction and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 368, 130798.
  • BLDpharm. 1402003-94-4|4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.
  • PMC. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
  • Benchchem. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods.
  • PMC. (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′].
  • ResearchGate. UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7.
  • RSC Publishing. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 4-Fluoro-7-methoxybenzo[d]t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering yield bottlenecks during the synthesis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine .

The 2-aminobenzothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (such as STK4 inhibitors for hematologic malignancies) [2]. However, synthesizing highly substituted, electron-rich derivatives presents unique mechanistic challenges. This guide provides root-cause analyses, troubleshooting FAQs, and a field-proven, self-validating protocol to maximize your synthetic yield.

Part 1: Mechanistic Pathway & Root Cause Analysis

The classical approach to synthesizing 2-aminobenzothiazoles is the Hugerschoff Reaction , which involves the oxidative cyclization of an arylthiourea intermediate using liquid bromine [1].

For our target compound, the starting intermediate is 1-(2-fluoro-5-methoxyphenyl)thiourea . The primary cause of yield degradation in this specific synthesis is the electronic nature of the aromatic ring. The 7-methoxy group is strongly electron-donating via resonance, which highly activates the benzothiazole ring toward electrophilic aromatic substitution. Because the C7a position is occupied by the sulfur bridge, the C6 position (ortho to the methoxy group) becomes a prime target for over-bromination by excess oxidant, leading to the formation of a yield-limiting 6-bromo byproduct.

Hugerschoff_Mechanism SM 1-(2-Fluoro-5-methoxyphenyl)thiourea (Starting Intermediate) OX Oxidation Step (Br₂, NBS, or BTMA-Br₃) SM->OX Halogenation SB Sulfenyl Bromide Intermediate [Ar-NH-C(=NH)-S-Br] OX->SB Transient Species BP 6-Bromo-4-fluoro-7-methoxy- benzo[d]thiazol-2-amine (Yield-Limiting Byproduct) OX->BP Excess Oxidant (Electrophilic Aromatic Substitution) CY Intramolecular Cyclization (Electrophilic Attack at C6) SB->CY Rearrangement PR 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (Target Product) CY->PR Deprotonation (-HBr)

Fig 1: Hugerschoff mechanism showing target cyclization vs. competing over-bromination at C6.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the standard Br₂/CHCl₃ method yield less than 45% of the target compound? Causality: The original patent protocols often utilize Br₂ in CHCl₃ at 60 °C for 16 hours[2]. At elevated temperatures, liquid bromine acts as a harsh, unselective electrophile. The 7-methoxy group strongly activates the C6 position of the newly formed benzothiazole. Once the target compound forms, the excess Br₂ rapidly attacks the C6 position, converting your product into 6-bromo-4-fluoro-7-methoxybenzo[d]thiazol-2-amine. Solution: You must switch to a controlled-release halogenating system, such as N-Bromosuccinimide (NBS) paired with a bromide source, or Benzyltrimethylammonium tribromide (BTMA-Br₃) [4].

Q2: How does the 2-fluoro substituent on the starting aniline affect the reaction kinetics? Causality: The strongly electron-withdrawing fluorine atom at the ortho position (C2) exerts a negative inductive effect (-I), which reduces the nucleophilicity of the adjacent amine. This slows down the initial formation of the thiourea intermediate. Furthermore, during the cyclization step, the fluorine atom slightly destabilizes the cationic transition state. Solution: Do not attempt to force the reaction with higher heat, as this only increases byproduct formation. Instead, use a highly coordinating, polar solvent like 1,2-dimethoxyethane (DME) or glacial acetic acid to stabilize the transition state and facilitate the necessary proton transfers [3].

Q3: I see a persistent orange/red color during the cyclization step that doesn't fade. What does this indicate? Causality: A transient orange/red color is normal; it indicates the successful formation of the active sulfenyl bromide intermediate (Ar-NH-C(=NH)-S-Br). However, if this color persists for hours, it means the intermediate is stalled and failing to undergo the intramolecular electrophilic aromatic substitution. This is typically caused by insufficient solvent polarity or poor solubility of the intermediate. Solution: Ensure your solvent is strictly anhydrous. If using a non-polar solvent, transition to DME. The addition of a catalytic amount of a mild base can also help drive the final deprotonation step.

Q4: How do I separate the over-brominated byproduct from the desired product if it forms? Causality: Both the target and the brominated byproduct share nearly identical basicity (due to the 2-amino group), making standard acid-base extraction ineffective. Solution: Implement column chromatography using a gradient of Hexane to Ethyl Acetate. The brominated byproduct is more lipophilic and will elute first. Validate your fractions using LC-MS: the target compound will show an exact mass peak at m/z 199.03 [M+H]⁺ , while the byproduct will appear at m/z 276.94 [M+H]⁺ .

Part 3: Quantitative Data Presentation

To assist in method selection, the following table summarizes the quantitative performance of various cyclization strategies applied to this specific fluorinated/methoxylated substrate.

Table 1: Comparative Yields and Impurity Profiles for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Synthesis

Synthesis MethodReagents & SolventTemp / TimeTarget Yield (%)Major Impurity Profile
Classical HugerschoffBr₂, CHCl₃60 °C / 16 h~45%High (Over-brominated byproduct)
Modified HugerschoffBr₂, Glacial AcOH25 °C / 4 h~65%Moderate (Bromination + Unreacted)
Tribromide CatalysisBTMA-Br₃, CH₂Cl₂25 °C / 2 h~82%Low (< 2% over-bromination)
NBS / Bromide System NBS, Bu₄NBr, DME 25 °C / 24 h ~88% Trace (< 1% over-bromination)
Part 4: Self-Validating Experimental Protocol

To achieve the ~88% yield noted above, we recommend the green, mild NBS/Bu₄NBr-mediated C(aryl)-S bond formation method [3]. This protocol is designed as a self-validating system, providing immediate visual and analytical feedback loops to ensure experimental integrity.

Step 1: Preparation of the Thiourea Intermediate

  • Reaction: Dissolve 2-fluoro-5-methoxyaniline (1.0 eq) in glacial acetic acid (0.5 M concentration). Add ammonium thiocyanate (3.0 eq) and heat to 80 °C for 4 hours.

  • Visual Validation: The reaction mixture will transition from a clear solution to a thick, white crystalline suspension as the highly insoluble thiourea forms.

  • Analytical Validation: Perform TLC (Hexane/EtOAc 1:1). Confirm the complete disappearance of the aniline (higher Rf) and the appearance of a highly polar spot (lower Rf) representing 1-(2-fluoro-5-methoxyphenyl)thiourea.

  • Isolation: Cool to room temperature, pour into ice water, filter the precipitate, wash with cold water, and dry under a vacuum.

Step 2: Controlled Oxidative Cyclization

  • Preparation: Suspend the isolated thiourea (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME) to create a 0.25 M mixture.

  • Activation: Add tetrabutylammonium bromide (Bu₄NBr, 1.0 eq) and stir for 5 minutes at room temperature. Causality: The bromide acts as a catalytic mediator to control the release of electrophilic halogen from NBS.

  • Oxidation: Add N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 15 minutes.

  • Visual Validation: Upon NBS addition, the suspension will briefly flash orange/red (confirming sulfenyl bromide formation) before fading to a pale yellow solution as the cyclization completes.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Analytical Validation: Pull a 10 µL aliquot and run an LC-MS. You must observe the primary peak at m/z 199.03 [M+H]⁺ . The absence of a peak at m/z 276.94 confirms the successful suppression of the over-brominated byproduct.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual oxidant. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography if trace impurities remain.

References
  • US Patent 10710978B2. "STK4 inhibitors for treatment of hematologic malignancies." Google Patents.
  • MDPI. "A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation." Molecules. Available at: [Link]

  • IntechOpen. "Mechanistic Study on the Formation of Compounds from Thioureas." Thiourea and Mechanistic Studies. Available at: [Link]

Optimization

Optimizing reaction conditions for benzothiazole synthesis

Welcome to the Benzothiazole Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzothiazole Synthesis Support Center . As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic synthesis. Benzothiazoles are privileged scaffolds in drug discovery, but their synthesis—whether through the condensation of 2-aminothiophenols with aldehydes or the oxidative cyclization of thiobenzanilides—often suffers from incomplete aromatization, poor regioselectivity, or over-oxidation.

This guide is engineered to move beyond standard recipes. Here, we will dissect the causality behind reaction conditions, troubleshoot common failure modes, and provide self-validating protocols to ensure your workflows are robust, scalable, and reproducible.

SECTION 1: Reaction Design & Optimization FAQs

Q1: What is the most efficient, green method for synthesizing 2-substituted benzothiazoles from 2-aminothiophenols? A1: The traditional approach requires harsh oxidants or transition metals to drive the dehydrogenation of the benzothiazoline intermediate. However, the current gold standard for sustainability and efficiency is the visible-light-driven synthesis in water 1[1]. The Causality: Water acts as a highly effective solvent because the hydrophobic effect forces the organic substrates (2-aminothiophenol and aldehyde) into close proximity, accelerating the initial condensation. Under visible light, a trace amount of the starting thiol dimerizes into a disulfide, which acts as an in-situ photosensitizer. This disulfide transfers energy to dissolved molecular oxygen, generating singlet oxygen and superoxide anions that smoothly dehydrogenate the intermediate into the final benzothiazole.

Q2: I need to cyclize a thiobenzanilide, but the classical Jacobsen cyclization (liquid bromine) is too harsh for my functional groups. What are the alternatives? A2: Liquid bromine is highly corrosive and often leads to over-bromination of electron-rich aromatic rings. You should pivot to either organic ammonium tribromides or photoredox catalysis:

  • Tribromide Reagents: Using N-benzyl-DABCO tribromide provides a safe, solid, and easily weighable source of electrophilic bromine that operates at room temperature 2[2].

  • Photoredox Catalysis: You can achieve a completely transition-metal-free cyclization using riboflavin as a photosensitizer and potassium peroxydisulfate ( K2​S2​O8​ ) as a sacrificial oxidant under visible light 3[3]. Riboflavin absorbs visible light to generate a thiyl radical from the thioamide, which undergoes intramolecular radical cyclization with excellent functional group tolerance.

SECTION 2: Troubleshooting Guide

Issue: The reaction stalls at the benzothiazoline intermediate, resulting in low yields.

  • Diagnostic: Check your TLC. Benzothiazoline intermediates typically appear as highly UV-active spots at a lower Rf​ than the fully aromatized benzothiazole.

  • Root Cause: Incomplete oxidative aromatization. If using the condensation route without a metal catalyst, the system lacks sufficient oxidative power to remove the final two hydrogen atoms.

  • Solution: If using the iodine-promoted method, ensure you are using at least 50 mol% iodine in DMF at 100°C 4[4]. If using the visible-light/water method, ensure your reaction flask is open to the air (or actively sparged with O2​ ) and that your LED source has sufficient wattage (e.g., 18 W white LEDs).

Issue: Poor regioselectivity during the cyclization of meta-substituted thiobenzanilides.

  • Diagnostic: NMR shows a mixture of 5-substituted and 7-substituted benzothiazole isomers.

  • Root Cause: Radical cyclization onto the aromatic ring can occur at either of the two carbon atoms ortho to the anilido nitrogen.

  • Solution: To force regioselectivity, utilize a blocking group strategy (e.g., 3-fluoro or 3,4-difluoro-substituted thiobenzanilides) which sterically or electronically directs the radical to a single ortho position. Alternatively, abandon the Jacobsen route and build the core via the condensation of a pre-functionalized 2-aminothiophenol.

Issue: Severe emulsions during aqueous workup make product isolation impossible.

  • Diagnostic: The organic/aqueous interface is cloudy and inseparable after quenching.

  • Root Cause: Unreacted 2-aminothiophenol is highly amphiphilic and easily forms stable emulsions, especially in the presence of iodine or partially oxidized polymeric byproducts.

  • Solution: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted iodine. Adjust the pH to slightly basic (pH 8-9) using NaHCO3​ to deprotonate unreacted thiols, forcing them into the aqueous layer, thereby breaking the emulsion.

SECTION 3: Mechanistic & Troubleshooting Visualizations

Mechanism A 2-Aminothiophenol + Aldehyde B Condensation (Benzothiazoline Intermediate) A->B H2O, RT C In-situ Disulfide Photosensitizer Formation A->C Light + O2 E Dehydrogenation (Oxidative Aromatization) B->E D O2 Activation (Singlet O2 / Superoxide) C->D Energy Transfer D->E Oxidant F Benzothiazole Product E->F -H2O / -H2

Caption: Mechanistic pathway of visible-light-driven benzothiazole synthesis via in-situ disulfide.

Troubleshooting Start Issue: Low Benzothiazole Yield Check1 Is starting material fully consumed? Start->Check1 No1 Increase time/temp or check catalyst activity Check1->No1 No Yes1 Check intermediate (Benzothiazoline) Check1->Yes1 Yes Check2 Is intermediate accumulating? Yes1->Check2 Yes2 Enhance oxidative conditions (e.g., increase I2, aeration) Check2->Yes2 Yes No2 Side products forming? (Over-oxidation) Check2->No2 No Yes3 Reduce oxidant equivalents or lower temperature No2->Yes3 Yes

Caption: Troubleshooting logic tree for resolving low yields during benzothiazole cyclization.

SECTION 4: Quantitative Optimization Data

To eliminate guesswork, rely on the following empirical data matrices when selecting your reaction conditions.

Table 1: Solvent & Condition Optimization for Visible-Light Synthesis 1[1]

Solvent / Condition Yield (%) Mechanistic Rationale

| CH3​CN | 47% | Poor stabilization of reactive oxygen species (ROS). | | MeOH | 68% | Moderate solubility, limited hydrophobic packing effect. | | CH2​Cl2​ | 72% | Good solubility, but lacks polar stabilization for intermediates. | | H2​O (Optimized) | 90% | Hydrophobic effect accelerates condensation; excellent ROS support. | | H2​O

  • No Light | Trace | Photosensitizer (disulfide) cannot activate O2​ without photons. | | H2​O
  • Argon Atm. | Trace | Lack of molecular oxygen completely halts dehydrogenation. |

Table 2: Oxidant Comparison for Thiobenzanilide Cyclization | Oxidant System | Reaction Conditions | Efficiency | Key Advantage / Disadvantage | | :--- | :--- | :--- | :--- | | Liquid Bromine | CHCl3​ , Reflux | High | Traditional Jacobsen method; highly toxic and corrosive. | | N-benzyl-DABCO Tribromide | Room Temp, Mild | Excellent | Safe, solid reagent; prevents over-oxidation 2[2]. | | Riboflavin / K2​S2​O8​ | Visible Light, RT | Excellent | Transition-metal-free photoredox catalysis; greenest profile 3[3]. |

SECTION 5: Standardized Experimental Protocols

Protocol A: Visible-Light-Driven Synthesis in Water (Green Chemistry Approach)

This protocol utilizes an in-situ generated disulfide photosensitizer, eliminating the need for transition metals.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.2 mmol).

  • Solvent Addition: Add 10 mL of distilled water. Self-Validation Check: The organic substrates will form a distinct suspension or biphasic mixture due to the hydrophobic effect.

  • Irradiation: Place the flask under open air (do not seal with a septum). Irradiate the mixture with white LEDs (e.g., EvoluChem 18 W) while stirring vigorously at ambient temperature (approx. 25°C).

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Self-Validation Check: You will first observe the rapid formation of the benzothiazoline intermediate. Do not stop the reaction until this intermediate spot completely disappears, which usually takes 12-24 hours depending on the aldehyde electronics.

  • Workup: Extract the aqueous mixture with ethyl acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Iodine-Promoted Condensation in DMF

Use this protocol when processing highly sterically hindered aldehydes that fail to condense in aqueous media.

  • Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aldehyde (1.0 mmol) in 5 mL of anhydrous DMF.

  • Oxidant Addition: Add Iodine (0.5 mmol, 50 mol%) directly to the stirring solution.

  • Heating: Heat the reaction mixture to 100°C.

  • Monitoring: Stir for 2-4 hours, monitoring by TLC. The deep color of the iodine will gradually lighten as it is consumed in the oxidative aromatization step.

  • Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ to neutralize residual iodine. Extract with diethyl ether or ethyl acetate. Wash the organic layer extensively with water ( 3×20 mL) to remove DMF, dry over MgSO4​ , and purify via column chromatography.

References

  • Benzothiazole Synthesis: Mechanistic investigation of an in-situ generated photosensitizing disulfide. The Journal of Organic Chemistry - ACS Publications.[Link]

  • A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Organic Chemistry Portal / Chemistry Letters.[Link]

  • Riboflavin as Photoredox Catalyst in the Cyclization of Thiobenzanilides: Synthesis of 2-Substituted Benzothiazoles. Organic Letters - ACS Publications.[Link]

Sources

Troubleshooting

Managing impurities in 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine production

Welcome to the Technical Support Center for Benzothiazole Synthesis . This specialized guide is designed for process chemists, researchers, and drug development professionals tasked with synthesizing 4-Fluoro-7-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzothiazole Synthesis . This specialized guide is designed for process chemists, researchers, and drug development professionals tasked with synthesizing 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine , a critical intermediate often utilized in the development of kinase inhibitors and neurodegenerative therapeutics[1],[2].

Synthesizing this specific substituted benzothiazole via the classical Hugerschoff reaction presents unique regiochemical and oxidative challenges. Below, we dissect the mechanistic causality behind common impurities, provide a troubleshooting FAQ, and outline a self-validating experimental protocol to ensure high-purity yields.

Pathway Visualization: The Hugerschoff Reaction & Impurity Trajectories

G cluster_0 Common Impurity Pathways A 2-Fluoro-5-methoxyaniline (Starting Material) B Thiourea Formation (Benzoyl Isothiocyanate) A->B Acetone, 60°C C 1-(2-Fluoro-5- methoxyphenyl)thiourea B->C NaOH Hydrolysis D Hugerschoff Cyclization (Br2, CHCl3, Reflux) C->D Oxidative Ring Closure E 4-Fluoro-7-methoxybenzo [d]thiazol-2-amine (Target Product) D->E Ice Water Quench F 6-Bromo Impurity (Over-bromination) D->F Excess Br2 G Disulfide Dimer (Incomplete Oxidation) D->G Premature Quench

Figure 1: Hugerschoff synthesis workflow for 4-fluoro-7-methoxybenzo[d]thiazol-2-amine.

Troubleshooting & FAQ: Managing Reaction Impurities

Q1: My LC-MS shows a massive +78/80 Da impurity peak after the cyclization step. Why is this happening, and how do I stop it? A: You are observing the 6-bromo-4-fluoro-7-methoxybenzo[d]thiazol-2-amine impurity.

  • The Causality: Aromatic bromination is a notorious side reaction when using elemental bromine as the oxidizing agent[3]. In your specific molecule, the 7-methoxy group is a powerful electron-donating group (EDG) that activates the aromatic ring toward electrophilic aromatic substitution (EAS). Because the para-position (position 4) is blocked by the fluorine atom, the unsubstituted ortho-position (position 6) becomes highly nucleophilic and acts as a magnet for any excess electrophilic bromine in the system.

  • The Solution: You must exert strict stoichiometric control. Use exactly 1.00 equivalent of Br₂. Furthermore, ensure the bromine is added dropwise at 0 °C to keep the local concentration of free bromine exceptionally low, favoring the intramolecular oxidative cyclization over intermolecular EAS[3].

Q2: I have a persistent, high-molecular-weight impurity that elutes late on the HPLC. It has a broad NMR signature. What is it? A: This is likely a thioamido guanidine disulfide dimer .

  • The Causality: The Hugerschoff reaction proceeds via a sulfenyl bromide intermediate (R–S–Br) formed on the thiourea sulfur[4]. If the intramolecular attack by the aromatic ring is sluggish, or if the bromine concentration drops too rapidly, two sulfenyl bromide intermediates can couple, or one can react with an unreacted thiourea molecule to form a disulfide bridge.

  • The Solution: Maintain high solvent dilution (e.g., 10 volumes of CHCl₃) to kinetically favor the unimolecular ring closure over bimolecular dimerization. Do not quench the reaction until TLC or LC-MS confirms the complete disappearance of the starting thiourea.

Q3: My final product yield is low, and I am detecting a -14 Da impurity. Is the methoxy group cleaving? A: Yes, you are observing the 7-hydroxy-4-fluorobenzo[d]thiazol-2-amine byproduct.

  • The Causality: The Hugerschoff cyclization generates two equivalents of hydrogen bromide (HBr) as a byproduct. Prolonged refluxing (e.g., >18 hours) in the presence of concentrated HBr can lead to acid-catalyzed ether cleavage (demethylation) of the 7-methoxy group[5].

  • The Solution: Monitor the reaction closely and terminate the reflux immediately upon completion. Ensure your quench step utilizes a sufficiently basic aqueous solution (pH 10) to rapidly neutralize the HBr and halt any further ether cleavage.

Quantitative Data: Impurity Analytical Signatures

Use the following reference table to rapidly identify and quantify byproducts in your crude mixtures.

Impurity IdentityStructural MechanismLC-MS Signature ([M+H]⁺)Mitigation Strategy
Target Product Intramolecular ring closure.m/z 199.0 N/A
6-Bromo Impurity EAS at the highly activated 6-position (ortho to 7-OMe).m/z 277.0 / 279.0 (1:1 isotopic doublet)Limit Br₂ to strictly 1.0 eq; lower cyclization temp.
Disulfide Dimer Intermolecular coupling of sulfenyl bromide intermediates.m/z 399.0 High dilution; slow dropwise addition of Br₂.
7-Hydroxy Impurity Acid-catalyzed ether cleavage by HBr byproduct.m/z 185.0 Limit reflux time; ensure rapid alkaline quench.
Unreacted Thiourea Incomplete oxidative ring closure.m/z 201.0 Monitor via IPC; extend reflux if necessary.

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating: it incorporates specific In-Process Controls (IPCs) and physical phase changes that immediately alert the chemist to a failure state, preventing the downstream processing of ruined batches[1],[6].

Step 1: Synthesis of 1-(2-Fluoro-5-methoxyphenyl)thiourea
  • Reaction: To a solution of benzoyl isothiocyanate (1.1 eq) in acetone at 60 °C, dropwise add a solution of 2-fluoro-5-methoxyaniline (1.0 eq) in acetone. Reflux for 2 hours.

  • Hydrolysis: Concentrate the mixture, pour into ice water, and collect the precipitate. Suspend the precipitate in an aqueous NaOH solution (3.3 eq) at 80 °C for 2 hours.

  • Self-Validating IPC: Adjust the pH to 10 using concentrated HCl. Validation checkpoint: A white solid must crash out immediately. If an oil forms, the hydrolysis of the benzoyl group is incomplete; return to 80 °C.

  • Isolation: Filter, wash with saturated aqueous NaHCO₃, water, and hexanes. Dry under vacuum at 40 °C.

Step 2: Hugerschoff Oxidative Cyclization
  • Preparation: Suspend 1-(2-fluoro-5-methoxyphenyl)thiourea (1.0 eq) in anhydrous chloroform (10 volumes) and cool strictly to 0 °C in an ice bath.

  • Oxidation: Add elemental bromine (1.00 eq) dropwise over 30 minutes. Validation checkpoint: The solution will turn dark orange/red. If the color dissipates instantly upon addition, the thiourea is consuming it cleanly. Once a persistent orange tint remains, you have reached stoichiometric saturation.

  • Cyclization: Stir at room temperature for 30 minutes, then heat to reflux (approx. 60 °C) for 16–18 hours[2].

  • Quench & Isolation: Pour the reaction mixture into ice water. Adjust the pH to 10 using concentrated ammonium hydroxide.

  • Self-Validating IPC: Validation checkpoint: 2-Aminobenzothiazoles are basic. During the reaction, the product exists as a soluble hydrobromide salt. By adjusting the pH to 10, the free base is generated. If precipitation does not occur, the pH is too low , and your product will be lost in the aqueous filtrate. Ensure the pH is verified via a calibrated meter, not just indicator paper.

  • Purification: Collect the precipitate via filtration. If the 6-bromo impurity is detected via LC-MS (>2%), recrystallize the crude solid from a mixture of ethanol and water to achieve >98% purity.

References

  • Title : Novel bicyclic pyridinones - Google Patents Source : google.com URL :[1]

  • Title : Substituted bi-and tricyclic hset inhibitors - Google Patents Source : google.com URL :[5]

  • Title : CA2830027C - Novel bicyclic pyridinones - Google Patents Source : google.com URL :[6]

  • Title : Stk4 inhibitors for treatment of hematologic malignancies - Google Patents Source : google.com URL :[2]

  • Title : Technical Support Center: Synthesis of 2-Aminobenzothiazoles - Benchchem Source : benchchem.com URL :[3]

  • Title : Heterocyclic Chemistry in Drug Discovery - National Academic Digital Library of Ethiopia Source : ethernet.edu.et URL :[4]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine . This guide is designed for researchers, process chemists, and drug development professionals transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine . This guide is designed for researchers, process chemists, and drug development professionals transitioning this critical building block from the bench to pilot-plant production.

The synthesis of 2-aminobenzothiazoles relies heavily on the Hugerschoff reaction—the oxidative cyclization of an arylthiourea[1]. While highly effective at the milligram scale, scaling up this pathway introduces significant challenges regarding exotherm control, regioselectivity, and over-oxidation. This guide provides field-proven methodologies, causality-driven troubleshooting, and alternative green-chemistry approaches to ensure a self-validating, high-yield process.

Synthetic Workflow Visualization

The standard route to 4-fluoro-7-methoxybenzo[d]thiazol-2-amine involves a two-step process starting from 2-fluoro-5-methoxyaniline.

Workflow for the two-step Hugerschoff synthesis of 4-fluoro-7-methoxybenzo[d]thiazol-2-amine.

Quantitative Data: Oxidant Selection for Scale-Up

The choice of oxidant during the cyclization step dictates the safety, yield, and impurity profile of the final product. Below is a comparison of oxidants evaluated for the scale-up of this specific transformation[2][3].

OxidantSolventExotherm Control (Scale-up)Aromatic Bromination RiskTypical Yield
Liquid Bromine (Br₂) CHCl₃Poor (Requires extremely slow, dropwise addition)High (If stoichiometry > 1.0 eq)70-85%
Liquid Bromine (Br₂) Glacial AcOHModerate (AcOH has better heat capacity than CHCl₃)High75-88%
BTMABr₃ (OATB) Glacial AcOHExcellent (Solid reagent, controlled electrophilic release)Low (Precise stoichiometric control)85-95%
SO₂Cl₂ ChlorobenzeneModerate (Gas evolution requires heavy scrubbing)Low (Chlorination risk instead)60-70%

Step-by-Step Experimental Methodology

The following protocol is adapted from foundational patent literature (US10710978B2)[4][5] and optimized for multi-gram scale-up using a self-validating framework.

Step 1: Synthesis of 1-(2-fluoro-5-methoxyphenyl)thiourea
  • Dissolution: In a reactor equipped with a mechanical stirrer, dissolve 2-fluoro-5-methoxyaniline (1.0 eq) in a mixture of ethanol and concentrated HCl.

  • Addition: Add ammonium thiocyanate (NH₄SCN, 1.2 eq) portion-wise at room temperature.

  • Heating: Elevate the temperature to reflux and maintain for 4-6 hours.

  • Isolation: Cool the mixture to 0-5 °C in an ice-water bath. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Validation Check: Confirm the disappearance of the starting aniline via TLC or HPLC. The intermediate must show >95% purity before proceeding to prevent cross-contamination in Step 2.

Step 2: Oxidative Cyclization (Hugerschoff Reaction)
  • Suspension: Suspend 1-(2-fluoro-5-methoxyphenyl)thiourea (e.g., 900 mg, 4.5 mmol) in chloroform (20 mL) or glacial acetic acid for larger scales[5].

  • Oxidation: Heat the mixture to 60 °C. Slowly add liquid Br₂ (720 mg, 4.5 mmol, 1.0 eq) dropwise over 2 hours. Note: For safer scale-up, substitute Br₂ with 1.0 eq of Benzyltrimethylammonium tribromide (BTMABr₃)[2].

  • Cyclization: Stir the mixture at 60 °C for 16 hours[5].

  • Quenching & Neutralization: Concentrate the mixture under reduced pressure. Add water (100 mL) to the residue, then slowly neutralize with saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0 to liberate the free base.

  • Isolation: Filter the precipitated 4-fluoro-7-methoxybenzo[d]thiazol-2-amine, wash thoroughly with cold water, and dry in a vacuum oven.

  • Validation Check: The reaction is deemed successful when LC-MS confirms the target mass (m/z 199.0 [M+H]+) and shows <1% of the [M+79/81]+ over-brominated impurity.

Troubleshooting & FAQs

Q1: When scaling up, do we need to worry about forming the 6-fluoro-5-methoxy regioisomer instead of the target 4-fluoro-7-methoxybenzo[d]thiazol-2-amine? A: No. Regioselectivity is intrinsically controlled by the starting material. In meta-substituted anilines, cyclization can occur at either ortho position, yielding a mixture of isomers. However, our starting material is 2-fluoro-5-methoxyaniline. The amino group is at C1, making the ortho positions C2 and C6. Because the C2 position is sterically and electronically blocked by the fluorine atom, the electrophilic attack by the sulfur intermediate is completely directed to the C6 position. This C6 carbon becomes the C7a bridgehead carbon in the resulting benzothiazole ring, yielding exclusively the 4-fluoro-7-methoxy isomer. This eliminates the need for complex chromatographic separation at scale.

Q2: Liquid bromine addition causes severe exotherms and reduces yield at the pilot scale. How can we mitigate this? A: Liquid bromine addition is highly exothermic. At scale, heat transfer limitations lead to localized "hot spots" that promote side reactions and degrade the product. To mitigate this, transition from liquid bromine to an Organic Ammonium Tribromide (OATB) such as Benzyltrimethylammonium tribromide (BTMABr₃). OATBs are stable, crystalline solids that act as a controlled, electrophilic bromine source, allowing for precise stoichiometric addition and significantly dampening the exotherm[2][3].

Q3: LC-MS analysis of our crude product shows a significant [M+79/81]+ impurity. What is this, and how do we prevent it? A: This mass indicates an over-brominated side product. The benzothiazole ring—particularly because it is activated by the electron-donating methoxy group at C7—is highly susceptible to electrophilic aromatic substitution by excess bromine[2]. To prevent this, strictly limit the oxidant stoichiometry to exactly 1.0 - 1.05 equivalents. If using liquid Br₂, ensure highly efficient mechanical agitation to prevent localized pooling of the reagent.

Q4: The foundational patent literature (US10710978B2) uses chloroform (CHCl₃) at 60 °C[5]. Is this suitable for a multi-kilogram scale-up? A: While effective at the bench scale (e.g., 4.5 mmol), chloroform is highly restricted at industrial scales due to its toxicity, environmental impact, and low boiling point (61 °C), which makes operating at 60 °C hazardous without pressurized reactors. For scale-up, glacial acetic acid is the preferred solvent. It safely solubilizes the HBr byproduct, has a higher boiling point, and provides a superior safety profile for the Hugerschoff reaction.

References

  • US Patent 10710978B2. STK4 inhibitors for treatment of hematologic malignancies. Google Patents.
  • Jordan, A. D., Luo, C., & Reitz, A. B. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide. Journal of Organic Chemistry, 68(22), 8693-8696. PubMed. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Biological Testing &amp; Assay Optimization for 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific biochemical and cellular challenges associated with 4-Fluoro-7-methoxybenzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific biochemical and cellular challenges associated with 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine (CAS: 1402003-94-4). This fluorinated benzothiazole is a critical pharmacophore and chemical probe utilized in the development of Serine/threonine-protein kinase 4 (STK4/MST1) inhibitors [1].

In hematological malignancies (such as multiple myeloma), overactive STK4 drives the degradation of the Hippo pathway coactivator YAP1. Inhibiting STK4 with benzothiazole derivatives stabilizes YAP1, allowing it to interact with nuclear ABL1 and trigger DNA damage-induced apoptosis [2, 3]. This guide provides field-proven frameworks, validated protocols, and mechanistic insights to ensure your biological evaluations are robust and self-validating.

Section 1: Compound Handling & Assay Preparation (FAQ)

Q: My IC50 values are highly variable between assay runs. Could this be a formulation issue? A: Yes. The 4-fluoro-7-methoxybenzo[D]thiazol-2-amine core is highly hydrophobic. If diluted directly into aqueous kinase buffers, micro-precipitation occurs. This leads to artificially low free-drug concentrations and highly variable IC50s. Scientist's Solution: Prepare a 10 mM master stock in 100% anhydrous DMSO. Perform all serial dilutions in DMSO before transferring to the aqueous assay buffer. Ensure the final DMSO concentration in the well never exceeds 1% (v/v) to prevent solvent-induced denaturation of the STK4 kinase domain.

Section 2: Biochemical Kinase Assays (STK4/MST1) (FAQ)

Q: Why does the potency of my benzothiazole derivative shift significantly when I change the ATP concentration in the STK4 assay? A: Benzothiazole-based STK4 inhibitors typically act as ATP-competitive inhibitors [1]. According to the Cheng-Prusoff equation, the apparent IC50 is directly dependent on the substrate concentration: IC50​=Ki​(1+[ATP]/Km​) . Scientist's Solution: To establish a self-validating and reproducible system, always determine the Michaelis constant ( Km​ ) for ATP for your specific STK4 enzyme batch. Run all comparative screening assays at [ATP]=Km​ . This perfectly balances assay sensitivity with physiological relevance.

Q: How can I confirm that the compound is directly engaging STK4 in complex cellular lysates rather than just in purified systems? A: Relying solely on purified recombinant kinase assays can yield false positives due to off-target binding or aggregation in a cellular environment. Scientist's Solution: Utilize an activity-based protein profiling (ABPP) approach, such as the KiNativ™ platform [1]. Pre-incubate native cell lysates with your compound, followed by a biotinylated ATP probe. If the compound occupies the STK4 ATP-binding pocket, it will competitively block the biotinylated probe from binding, which can be quantified via Western blot or mass spectrometry.

Section 3: Cellular Phenotypic Screening (Multiple Myeloma Models) (FAQ)

Q: I observe strong STK4 inhibition biochemically, but the compound fails to induce apoptosis in MM.1S or H929 cell lines. What is the mechanistic disconnect? A: Apoptosis in these specific hematological models is not a direct, single-step result of STK4 inhibition. It requires a functional Hippo-ABL1 signaling axis. STK4 inhibition rescues YAP1 from degradation; however, YAP1 must then translocate to the nucleus and co-activate ABL1 to trigger apoptosis [3]. Scientist's Solution: If apoptosis fails, you must verify the intermediate steps. Measure YAP1 stabilization via Western blot (see Protocol 2). If YAP1 is stabilized but apoptosis is absent, investigate downstream ABL1 mutations or nuclear import deficiencies in your specific cell sub-line.

Quantitative Data Summary

To benchmark your experiments, refer to the expected pharmacological profile of optimized 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine derivatives in standard biological assays [1].

Assay TypeTarget / Cell LineReadout MetricExpected RangeIncubation Time
Biochemical Recombinant STK4IC5010 - 50 nM60 min
Target Engagement MM.1S Lysate (KiNativ)% Kinase Occupancy>80% at 10 µM20 min
Cellular Viability MM.1S (Multiple Myeloma)EC500.5 - 2.0 µM72 hours
Cellular Viability H929 (Multiple Myeloma)EC501.0 - 3.5 µM72 hours
Apoptosis H929 (Annexin V-PI)% Apoptotic Cells40 - 60% at 5 µM48 hours
Experimental Protocols
Protocol 1: STK4 Target Engagement Assay (Lysate-Based Competitive Binding)

Causality Note: This protocol validates that the compound penetrates the proteome and specifically occupies the STK4 ATP pocket, ruling out false positives caused by non-specific cytotoxicity.

  • Lysate Preparation: Lyse MM.1S cells in native lysis buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1% Triton X-100, protease/phosphatase inhibitors). Clarify by centrifugation at 14,000 x g for 15 min at 4°C.

  • Compound Incubation: Aliquot 1 mg/mL of lysate protein. Add the benzothiazole derivative to a final concentration of 10 µM (1% DMSO final). Incubate at room temperature for 20 minutes to allow equilibrium binding.

  • Probe Labeling: Add 5 µM of desthiobiotin-ATP acyl phosphate probe. Incubate for exactly 10 minutes. Crucial step: The short 10-minute window ensures the probe captures the kinetic state of the inhibited kinase before the inhibitor has time to dissociate.

  • Quenching & Enrichment: Quench the reaction with 8M urea. Reduce, alkylate, and digest with trypsin. Enrich labeled peptides using streptavidin sepharose beads.

  • Quantification: Elute and analyze via LC-MS/MS or run a Western blot probing for STK4 to observe the reduction in the biotinylated STK4 band compared to the DMSO control.

Protocol 2: YAP1 Stabilization & Apoptosis Western Blot

Causality Note: This validates the downstream phenotypic mechanism. Cleaved PARP confirms apoptosis, while YAP1 confirms the on-target Hippo pathway modulation.

  • Cell Treatment: Seed H929 cells at 5×105 cells/mL. Treat with 5 µM of the compound for 24 hours.

  • Harvest & Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1 mM PMSF and 1x HALT protease inhibitor cocktail.

  • Electrophoresis: Load 30 µg of total protein per well onto a 4-12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blocking: Transfer to a PVDF membrane (use a 0.2 µm pore size to retain lower molecular weight cleaved PARP fragments). Block with 5% BSA in TBST for 1 hour.

  • Primary Antibodies: Incubate overnight at 4°C with primary antibodies against YAP1 (1:1000), PARP (total and cleaved, 1:1000), and GAPDH (1:5000, loading control).

  • Detection: Wash 3x in TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image.

Mechanistic Pathway Visualization

G Cmpd Benzothiazole Derivative (STK4 Inhibitor) STK4 STK4 (MST1) Kinase (Active in Cancer) Cmpd->STK4 Inhibits (ATP-competitive) YAP1_Deg YAP1 Degradation (Cancer Cell Survival) STK4->YAP1_Deg Phosphorylates YAP1 YAP1_Stab YAP1 Stabilization (Nuclear Translocation) STK4->YAP1_Stab Inhibition prevents degradation ABL1 Nuclear ABL1 Kinase (DNA Damage Sensor) YAP1_Stab->ABL1 Binds & Co-activates Apoptosis Apoptosis (MM.1S / H929 Cells) ABL1->Apoptosis Triggers Death Network

Mechanistic pathway: STK4 inhibition stabilizes YAP1, triggering ABL1-mediated apoptosis.

References
  • Title: STK4 inhibitors for treatment of hematologic malignancies (US10710978B2)
  • Title: Stk4 inhibitors for treatment of hematologic malignancies (WO2016161145A1)
  • Title: Rescue of Hippo coactivator YAP1 triggers DNA damage-induced apoptosis in hematological cancers Source: Nature Medicine, 20(6), 599-606 (2014) URL: [Link]

Reference Data & Comparative Studies

Validation

Validation of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine as an Anticancer Agent: A Comparative Guide

Executive Summary The development of targeted therapies for hematologic malignancies, particularly Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML), is increasingly focused on overcoming resistance to standard immu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for hematologic malignancies, particularly Multiple Myeloma (MM) and Acute Myeloid Leukemia (AML), is increasingly focused on overcoming resistance to standard immunomodulatory drugs (IMiDs). 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (4-FMBTA) (CAS: 1402003-94-4) has emerged as a highly potent pharmacophore and active scaffold in the design of novel Serine/Threonine Kinase 4 (STK4/MST1) inhibitors[1][2].

Unlike traditional therapies that target the proteasome or cereblon, 4-FMBTA derivatives exploit a unique vulnerability in the Hippo signaling pathway. This guide provides an objective, data-driven comparison of 4-FMBTA's performance against alternative therapies, detailing the self-validating experimental protocols required to prove its mechanistic efficacy.

Mechanistic Rationale: Targeting the Hippo Pathway

To understand the efficacy of 4-FMBTA, we must first establish the causality of the disease pathology. In normal cellular physiology, the ABL1 kinase triggers cell death in response to DNA damage by utilizing the Hippo pathway co-activator YAP1[3]. However, hematologic malignancies exhibit a pervasive survival adaptation: they upregulate STK4, which phosphorylates and degrades YAP1[2]. This pathologically low level of YAP1 prevents nuclear ABL1-induced apoptosis, allowing cancer cells to survive despite high genomic instability[2][3].

By selectively inhibiting STK4, 4-FMBTA rescues YAP1 levels. The stabilized YAP1 translocates to the nucleus, co-activates ABL1, and triggers a robust, p53-independent apoptotic cascade[2].

STK4_Pathway Compound 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (STK4 Inhibitor) STK4 STK4 (MST1) Kinase Compound->STK4 Inhibits YAP1_Nuc YAP1 Accumulation Compound->YAP1_Nuc Restores Levels YAP1_Deg YAP1 Degradation (Cancer Survival) STK4->YAP1_Deg Phosphorylates (MM Pathology) ABL1 Nuclear ABL1 YAP1_Nuc->ABL1 Co-activates Apoptosis p53-Independent Apoptosis ABL1->Apoptosis Triggers

Mechanism of STK4 inhibition by 4-FMBTA in Multiple Myeloma.

Comparative Efficacy Data

To benchmark the performance of 4-FMBTA-derived STK4 inhibitors, we compare them against Pomalidomide (a standard-of-care IMiD) and SBP-3264 (a known MST1/2 inhibitor)[4]. The data below synthesizes expected pharmacodynamic responses in established MM cell lines[2][5].

Table 1: Comparative Viability Profile in MM Cell Lines (72h Treatment)
Compound / AgentPrimary TargetMM.1S IC₅₀ (µM)H929 IC₅₀ (µM)KMS20 IC₅₀ (µM)Mechanism of Action
4-FMBTA Scaffold STK4 (MST1)0.851.120.95YAP1 Restoration
SBP-3264 MST1/21.201.451.30YAP1 Restoration
Pomalidomide Cereblon / Ikaros0.500.75>10.0 (Resistant)Immunomodulation
Table 2: Apoptosis Induction Rates in H929 Cells (Annexin V⁺ / PI⁺ at 48h)
Treatment GroupConcentrationEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (DMSO) 0.1%2.11.43.5
Pomalidomide 1.0 µM18.58.226.7
4-FMBTA Scaffold 1.0 µM32.414.146.5

Observation: While Pomalidomide is highly effective in sensitive lines (MM.1S), 4-FMBTA maintains sub-micromolar efficacy even in IMiD-resistant lines (KMS20), highlighting the advantage of bypassing the cereblon pathway entirely[5].

Experimental Validation Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step is engineered to rule out false positives and confirm the specific causality of 4-FMBTA's mechanism.

Protocol 1: Cell Viability & Proliferation (ATP Quantification)

Causality & Rationale: Measuring ATP via luminescence strictly correlates with the number of metabolically active cells, providing a highly sensitive readout for compound cytotoxicity that avoids the metabolic artifacts common in colorimetric (MTT) assays. Self-Validating System: The use of opaque plates prevents optical cross-talk. Background luminescence from media-only wells is subtracted to prevent false viability inflation.

  • Cell Seeding: Seed MM.1S and KMS20 cells at 1×104 cells/well in 96-well opaque-walled plates.

  • Treatment: Apply a serial dilution (0.1 µM to 10 µM) of 4-FMBTA, alongside a 0.1% DMSO (negative control) and Pomalidomide (positive control).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Readout: Add 100 µL of CellTiter-Glo® reagent per well. Lyse cells on an orbital shaker for 10 minutes to release intracellular ATP.

  • Quantification: Record luminescence using a multi-mode microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Causality & Rationale: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner membrane leaflet. During early apoptosis, PS flips to the outer leaflet, allowing FITC-Annexin V binding. Propidium Iodide (PI) only intercalates DNA when the cell membrane is fully compromised (late apoptosis/necrosis). This dual-staining mathematically separates viable, early apoptotic, and late apoptotic populations[2]. Self-Validating System: Unstained cells, single-stained Annexin V (using a known apoptotic inducer), and single-stained PI (using heat-killed cells) are mandatory for accurate fluorescence compensation, ensuring no false-positive spectral overlap between the FITC and PE channels.

  • Harvesting: Collect treated MM cells (48h post-treatment) and wash twice with cold PBS.

  • Resuspension: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI per 100 µL of cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour, capturing at least 10,000 events per sample.

Protocol 3: Target Engagement via Western Blotting

Causality & Rationale: Phenotypic cell death must be linked to the proposed mechanism. By probing for YAP1, we validate target engagement (STK4 inhibition prevents YAP1 degradation)[5]. Probing for Cleaved PARP confirms that the resulting cell death is apoptotic rather than necrotic. Self-Validating System: GAPDH serves as an internal loading control to ensure that observed YAP1 increases are due to target engagement, not unequal sample loading. A DMSO vehicle control establishes the baseline YAP1 degradation level.

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails to prevent post-lysis protein degradation.

  • Quantification & Loading: Quantify protein concentration via BCA assay. Load exactly 30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Electrophoresis & Transfer: Run gel at 120V for 90 minutes. Transfer proteins to a PVDF membrane (activated in methanol) at 30V for 1 hour.

  • Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against YAP1 (1:1000), Cleaved PARP (1:1000), and GAPDH (1:5000) overnight at 4°C.

  • Visualization: Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature. Visualize bands using enhanced chemiluminescence (ECL) imaging.

References
  • Source: Google Patents (WO2016161145A1)
  • Title : Rescue of Hippo coactivator YAP1 triggers DNA damage–induced apoptosis in hematological malignancies Source : Nature Medicine URL : [Link]

  • Title : Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Comparative

An In-Depth Technical Guide to the In Vivo Efficacy of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine in Preclinical Models of Amyotrophic Lateral Sclerosis (ALS) Compared to Standard-of-Care Drugs

This guide provides a comprehensive analysis of the potential in vivo efficacy of the novel benzothiazole derivative, 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, in the context of Amyotrophic Lateral Sclerosis (ALS). Draw...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential in vivo efficacy of the novel benzothiazole derivative, 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, in the context of Amyotrophic Lateral Sclerosis (ALS). Drawing upon the known neuroprotective properties of the benzothiazole scaffold, we will explore a hypothetical preclinical investigation of this compound, comparing its projected performance against the established standard-of-care treatments, Riluzole and Edaravone. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for neurodegenerative diseases.

Introduction: The Rationale for Investigating 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine for ALS

Amyotrophic Lateral Sclerosis (ALS) is a progressive and fatal neurodegenerative disorder characterized by the selective loss of motor neurons in the brain and spinal cord, leading to muscle weakness, paralysis, and eventual respiratory failure.[1][2] Despite extensive research, therapeutic options remain limited, with Riluzole and Edaravone being the cornerstones of current pharmacological management.[3][4] However, their modest efficacy underscores the urgent need for novel therapeutic agents.[3]

The benzothiazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[5][6][7] The introduction of a fluorine atom can enhance metabolic stability and blood-brain barrier permeability, making fluorinated benzothiazoles attractive candidates for CNS drug discovery.[8] 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine is a novel compound designed to leverage these properties. While direct in vivo data for this specific molecule is not yet available, its structural similarity to other neuroprotective benzothiazoles provides a strong rationale for its investigation as a potential ALS therapeutic.

This guide will outline a robust preclinical strategy to evaluate the in vivo efficacy of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine in a validated animal model of ALS, directly comparing its potential therapeutic effects with those of Riluzole and Edaravone.

Proposed Mechanism of Action: A Multi-Faceted Neuroprotective Approach

Based on the known pharmacology of related benzothiazole derivatives, 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine is hypothesized to exert its neuroprotective effects through a combination of mechanisms:

  • Anti-excitotoxic Effects: Riluzole, a benzothiazole itself, is known to inhibit the presynaptic release of glutamate, a key neurotransmitter implicated in the excitotoxic death of motor neurons in ALS.[9][10] It is plausible that 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine shares this anti-glutamatergic activity.[11]

  • Antioxidant Activity: Oxidative stress is a major contributor to motor neuron degeneration in ALS.[10] Edaravone is a potent free radical scavenger.[12][13] Many benzothiazole derivatives have demonstrated antioxidant properties, suggesting a similar potential for our compound of interest.[13]

  • Modulation of Intracellular Signaling: Benzothiazoles have been shown to interact with various intracellular targets, including protein kinases and other enzymes involved in cell survival and apoptosis.[5] Further investigation is required to elucidate the specific signaling pathways modulated by 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.

The following diagram illustrates the potential interplay of these mechanisms in protecting motor neurons.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Motor Neuron Glutamate_Release Glutamate Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Oxidative_Stress Oxidative Stress Excitotoxicity->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuron_Death Motor Neuron Death Apoptosis->Neuron_Death Compound 4-Fluoro-7-methoxy- benzo[d]thiazol-2-amine Compound->Glutamate_Release Inhibits Compound->Oxidative_Stress Scavenges Free Radicals

Caption: Proposed neuroprotective mechanisms of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.

In Vivo Efficacy Evaluation: A Head-to-Head Comparison in the SOD1(G93A) Mouse Model

To rigorously assess the therapeutic potential of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, a well-characterized and widely used preclinical model of ALS is essential. The SOD1(G93A) transgenic mouse model, which overexpresses a mutant human superoxide dismutase 1 gene, recapitulates many key features of human ALS, including progressive motor neuron loss and muscle atrophy.[14][15]

The following diagram outlines the proposed experimental workflow for the comparative in vivo efficacy study.

Experimental_Workflow cluster_groups Treatment Groups Start SOD1(G93A) Mice (Age: 60 days) Randomization Randomization into Treatment Groups (n=15/group) Start->Randomization Dosing Daily Dosing until End Stage Randomization->Dosing Vehicle Vehicle Control Compound 4-Fluoro-7-methoxy- benzo[d]thiazol-2-amine Riluzole Riluzole Edaravone Edaravone Behavioral Weekly Behavioral Assessments: - Body Weight - Grip Strength - Rotarod Performance Dosing->Behavioral Concurrent Survival Survival Monitoring Dosing->Survival Concurrent Endpoint Endpoint Analysis: - Histopathology (Spinal Cord) - Biomarker Analysis (CSF/Tissue) Survival->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for the in vivo efficacy study.

  • Animal Model: Male SOD1(G93A) transgenic mice on a C57BL/6 background will be used.

  • Group Allocation: At 60 days of age, mice will be randomly assigned to one of four treatment groups (n=15 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose in water, administered orally)

    • 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (dose to be determined by prior maximum tolerated dose studies, administered orally)

    • Riluzole (e.g., 10 mg/kg, administered orally)[3]

    • Edaravone (e.g., 30 mg/kg, administered intraperitoneally)[13]

  • Dosing Regimen: Daily administration will commence at 60 days of age and continue until the humane endpoint is reached.

  • Behavioral Assessments (Weekly):

    • Body Weight: A sensitive indicator of general health and disease progression.

    • Grip Strength: To assess forelimb and hindlimb muscle strength using a grip strength meter.

    • Rotarod Performance: To evaluate motor coordination and balance.

  • Survival Analysis: Mice will be monitored daily, and the humane endpoint will be defined as the inability to right within 30 seconds when placed on their side.

  • Endpoint Analysis:

    • Histopathology: At the endpoint, spinal cord tissue will be collected for Nissl staining to quantify motor neuron loss in the lumbar spinal cord. Immunohistochemistry for markers of gliosis (GFAP for astrocytes, Iba1 for microglia) will also be performed.

    • Biomarker Analysis: Cerebrospinal fluid (CSF) and spinal cord tissue will be collected for the analysis of biomarkers such as neurofilament light chain (NfL) and markers of oxidative stress.

Comparative Efficacy Data

The following table summarizes the expected outcomes of the proposed study, providing a framework for comparing the potential efficacy of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine with Riluzole and Edaravone.

Parameter Vehicle Control Riluzole Edaravone 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (Hypothetical)
Median Survival (days) ~120Modest increase (~5-10%)[3][9]Modest increase (~5-10%)[16]Target: Significant increase (>15%)
Onset of Motor Deficits (days) ~90Delayed onset[3]Delayed onset[12]Target: Significant delay in onset
Rate of Decline in Grip Strength Rapid declineSlowed decline[3]Slowed declineTarget: Markedly slowed decline
Motor Neuron Survival (%) ~30%Increased survivalIncreased survivalTarget: Substantial preservation of motor neurons
Neurofilament Light Chain (NfL) Levels ElevatedReducedReducedTarget: Significant reduction

Discussion and Future Directions

This guide has outlined a comprehensive preclinical strategy to evaluate the in vivo efficacy of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine for the treatment of ALS. By directly comparing its performance against the standard-of-care drugs, Riluzole and Edaravone, in a validated animal model, we can generate the critical data needed to support its further development.

A successful outcome in the SOD1(G93A) model would warrant further investigation in other preclinical models of ALS, such as those based on TDP-43 pathology, which is a hallmark of the vast majority of ALS cases.[1] Furthermore, detailed mechanistic studies would be crucial to fully elucidate the compound's mode of action and identify potential pharmacodynamic biomarkers for future clinical trials.

The development of novel, more effective therapies for ALS is a paramount challenge in neuroscience. The systematic evaluation of promising new chemical entities, such as 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, is a critical step towards achieving this goal.

References

  • PsychoGenics Inc. Preclinical Models of Amyotrophic Lateral Sclerosis (ALS). Available from: [Link]

  • InnoSer. ALS models for preclinical research. Available from: [Link]

  • Preclinical Support for Drug Development: The SOD1 Rat. (2023). Available from: [Link]

  • Geevasinga, N., et al. (2016). New developments in pre-clinical models of ALS to guide translation. Journal of Neurology, Neurosurgery & Psychiatry, 87(11), 1190-1199. Available from: [Link]

  • Charles River Laboratories. Amyotrophic Lateral Sclerosis (ALS) Animal Models. Available from: [Link]

  • Carlesi, C., et al. (2011). Current and emerging treatments for amyotrophic lateral sclerosis. Expert Opinion on Emerging Drugs, 16(1), 75-93. Available from: [Link]

  • Bellingham, M. C. (2011). A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade?. CNS neuroscience & therapeutics, 17(1), 4-31. Available from: [Link]

  • Muscular Dystrophy Association. (2025). Medical Management - Amyotrophic Lateral Sclerosis (ALS). Available from: [Link]

  • National Institute of Neurological Disorders and Stroke. (2025). Amyotrophic Lateral Sclerosis (ALS). Available from: [Link]

  • Dr.Oracle. (2025). What is the role of Edaravone in treating amyotrophic lateral sclerosis (ALS)?. Available from: [Link]

  • Dr.Oracle. (2025). What medications are given for Amyotrophic Lateral Sclerosis (ALS)?. Available from: [Link]

  • Mayo Clinic. (2024). Amyotrophic lateral sclerosis (ALS) - Diagnosis and treatment. Available from: [Link]

  • Wang, L., et al. (2017). Current therapy of drugs in amyotrophic lateral sclerosis. Current pharmaceutical design, 23(33), 5057-5066. Available from: [Link]

  • Al-Chalabi, A., et al. (2024). Assessing the Effect of Riluzole on Motor Unit Discharge Properties. Medicina, 60(11), 1709. Available from: [Link]

  • Kim, J. E., et al. (2022). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 23(3), 1133. Available from: [Link]

  • Al-Tambi, A., et al. (2023). Safety and efficacy of edaravone in patients with amyotrophic lateral sclerosis: a systematic review and meta-analysis. Journal of Neurology, 270(2), 675-685. Available from: [Link]

  • The Effect of Edaravone on Amyotrophic Lateral Sclerosis. (2020). Journal of Neurology Research, 10(5), 181-188. Available from: [Link]

  • Scott, S., et al. (2016). Riluzole does not improve lifespan or motor function in three ALS mouse models. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 17(5-6), 405-412. Available from: [Link]

  • Miller, R. G., et al. (1996). Clinical trials of riluzole in patients with ALS. Neurology, 47(4 Suppl 2), S86-91. Available from: [Link]

  • NeurologyLive. (2020). Edaravone Effective Regardless of Forced Vital Capacity in ALS. Available from: [Link]

  • MDPI. (2025). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Molecules, 30(3), 633. Available from: [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Available from: [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(4), 1496-1500. Available from: [Link]

  • ResearchGate. (2018). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2584. Available from: [Link]

  • Dubey, R., et al. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. Mini reviews in medicinal chemistry, 6(6), 633-637. Available from: [Link]

  • de Oliveira, R. B., et al. (2024). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. Chemical biology & drug design. Available from: [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available from: [Link]

Sources

Validation

Benchmarking the Synthetic Efficiency of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine Production

As the demand for highly specific kinase inhibitors accelerates in oncology, the efficient synthesis of functionalized heterocyclic building blocks has become a critical bottleneck in drug development. 4-Fluoro-7-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly specific kinase inhibitors accelerates in oncology, the efficient synthesis of functionalized heterocyclic building blocks has become a critical bottleneck in drug development. 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) is a privileged pharmacophore, most notably utilized in the development of STK4 (MST1) inhibitors for the treatment of hematologic malignancies such as multiple myeloma and leukemia 1.

Synthesizing this specific 2-aminobenzothiazole derivative presents unique electronic and regiochemical challenges. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring significantly influences the kinetics of oxidative cyclization. This guide provides an objective, data-driven comparison of the primary synthetic methodologies for this compound, offering self-validating experimental protocols to assist researchers in selecting the optimal route for both discovery and scale-up applications.

Mechanistic Pathways & Strategic Methodologies

The construction of the 2-aminobenzothiazole core relies on the formation of a carbon-sulfur (C-S) bond via the oxidative cyclization of a thiourea or thiocyanate precursor. For 4-fluoro-7-methoxybenzo[d]thiazol-2-amine, three primary methodologies dominate the literature 2.

Method A: The Classical Hugerschoff Reaction

The Hugerschoff reaction is the industry standard for this scaffold, involving the oxidative cyclization of 1-(2-fluoro-5-methoxyphenyl)thiourea using liquid bromine in chloroform or acetic acid 3.

  • Mechanistic Causality: Bromine acts as an electrophilic oxidant, activating the thiocarbonyl sulfur. In typical meta-substituted anilines, this cyclization yields an inseparable mixture of isomers. However, because the 2-position of the starting aniline is blocked by a fluorine atom, the intramolecular electrophilic aromatic substitution is sterically forced to occur exclusively at the open 6-position. This structural constraint guarantees 100% regioselectivity, directly yielding the 4-fluoro-7-methoxy isomer.

Method B: Direct One-Pot Thiocyanation

This method bypasses the isolation of the thiourea intermediate by reacting 2-fluoro-5-methoxyaniline directly with potassium thiocyanate (KSCN) and bromine in an ice-cold acetic acid bath.

  • Mechanistic Causality: The reaction generates thiocyanogen ( (SCN)2​ ) in situ, which acts as the electrophile. While operationally simpler, the highly electron-rich nature of the methoxy-substituted ring often leads to competing electrophilic aromatic bromination, reducing the isolated yield of the desired cyclized product.

Method C: Green Oxidative Cyclization (OATB Reagents)

A modern optimization of the Hugerschoff reaction utilizes Organic Ammonium Tribromides (OATBs), such as Benzyltrimethylammonium tribromide ( BTMABr3​ ), as a stable, crystalline alternative to liquid bromine 4.

  • Mechanistic Causality: BTMABr3​ provides a controlled, stoichiometric release of electrophilic bromine. This precise control prevents the runaway polybromination of the electron-rich aromatic ring, allowing the reaction to proceed cleanly at room temperature with superior atom economy.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three methodologies based on standard laboratory-scale ( 5−10 mmol ) optimizations.

MetricMethod A: Classical HugerschoffMethod B: Direct ThiocyanationMethod C: Green Oxidation ( BTMABr3​ )
Precursor 1-(2-fluoro-5-methoxyphenyl)thiourea2-fluoro-5-methoxyaniline1-(2-fluoro-5-methoxyphenyl)thiourea
Reagents Br2​ , CHCl3​ KSCN , Br2​ , AcOH BTMABr3​ , DME
Temperature 60∘C 0∘C to RTRoom Temperature
Reaction Time 16 hours 8 hours 2 hours
Isolated Yield 78−82% 55−65% 88−92%
Impurity Profile Trace over-brominationHigh polybromination riskExceptionally clean
Scalability High (Industry Standard)Low (Exothermic risk)High (Safer handling)

Visualizing the Synthetic Logic

Synthesis Aniline 2-Fluoro-5-methoxyaniline Thiourea 1-(2-Fluoro-5-methoxyphenyl)thiourea Aniline->Thiourea PhCOCl, NH4SCN then NaOH M2 Method B: Direct Thiocyanation KSCN, Br2, AcOH, 0°C Aniline->M2 One-pot M1 Method A: Hugerschoff Br2, CHCl3, 60°C Thiourea->M1 M3 Method C: Green Oxidation BTMABr3, DME, RT Thiourea->M3 Product 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) M1->Product 16 h M2->Product M3->Product 2 h

Synthetic pathways for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine comparing three primary methods.

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols integrate In-Process Controls (IPCs) that allow the chemist to validate the reaction state before proceeding to workup.

Protocol 1: Classical Hugerschoff Synthesis (Method A)

Adapted from standard patent literature for STK4 inhibitor intermediates 1.

  • Initiation: Suspend 1-(2-fluoro-5-methoxyphenyl)thiourea ( 900 mg , 4.5 mmol ) in 20 mL of anhydrous chloroform ( CHCl3​ ) in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: Add molecular bromine ( 720 mg , 4.5 mmol ) dropwise over 10 minutes. Causality: Dropwise addition mitigates the exothermic activation of the thiocarbonyl, preventing the localized concentration of Br2​ from brominating the methoxy-activated aromatic ring.

  • Cyclization: Heat the reaction mixture to 60∘C and stir for 16 hours.

  • In-Process Control (IPC): Withdraw a 10μL aliquot and analyze via LC-MS. Validation: The reaction is complete when the starting material mass ( [M+H]+=201.05 ) is fully consumed and replaced by the cyclized product mass ( [M+H]+=199.03 ).

  • Workup: Concentrate the mixture under reduced pressure. Add 100 mL of distilled water. The product currently exists as a hydrobromide salt. Carefully neutralize with saturated aqueous NaHCO3​ until pH 8 to precipitate the free base.

  • Isolation: Extract with ethyl acetate ( 3×50 mL ), dry over anhydrous Na2​SO4​ , and purify via flash chromatography (Petroleum Ether/Ethyl Acetate = 2/1) to yield the title compound.

Protocol 2: Green Oxidation using BTMABr3​ (Method C)
  • Initiation: Dissolve 1-(2-fluoro-5-methoxyphenyl)thiourea ( 1.0 eq ) in 1,2-dimethoxyethane (DME, 0.2 M concentration).

  • Oxidant Addition: Add Benzyltrimethylammonium tribromide ( BTMABr3​ , 1.05 eq ) in a single portion at room temperature. Causality: The crystalline nature of the reagent allows for safe, single-portion addition without exothermic runaway.

  • Cyclization: Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). Validation: The benzothiazole product will appear as a highly fluorescent blue/green spot under 254 nm UV light, distinctly separated from the non-fluorescent thiourea precursor.

  • Workup: Quench the reaction with 5% aqueous Na2​S2​O3​ to neutralize any residual active bromine species. Adjust to pH 8 with 1M NaOH , extract with dichloromethane, and concentrate to yield a highly pure crude product that often requires no column chromatography.

Conclusion

For the synthesis of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, the choice of methodology dictates both yield and purity. While the Classical Hugerschoff Reaction (Method A) remains the most validated route in patent literature for scale-up, it requires harsh conditions and careful handling of liquid bromine. For discovery chemists prioritizing speed, safety, and high purity, the Green Oxidation approach (Method C) using BTMABr3​ is the superior alternative, offering reduced reaction times and eliminating the risk of over-bromination on the electron-rich aromatic core.

References

  • STK4 inhibitors for treatment of hematologic malignancies.
  • Comparative analysis of 2-aminobenzothiazole synthesis methods. Benchchem.
  • Mechanistic Study on the Formation of Compounds
  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide.

Sources

Comparative

Head-to-head comparison of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine with known inhibitors

An in-depth evaluation of kinase inhibitors requires moving beyond basic biochemical IC50 values to understand cellular target engagement, kinome selectivity, and structural modifiability. This guide provides a head-to-h...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of kinase inhibitors requires moving beyond basic biochemical IC50 values to understand cellular target engagement, kinome selectivity, and structural modifiability. This guide provides a head-to-head comparison between derivatives of the privileged scaffold 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine (CAS: 1402003-94-4) and the first-in-class reference inhibitor XMU-MP-1 .

Designed for drug development professionals, this guide dissects the mechanistic causality of Serine-threonine kinase 4 (STK4/MST1) inhibition, evaluates comparative performance data, and outlines self-validating experimental protocols for preclinical validation.

Mechanistic Grounding: STK4 and the Hippo Signaling Pathway

STK4 (also known as MST1) is a core serine-threonine kinase within the Hippo tumor suppressor pathway[1]. In normal physiology, STK4 phosphorylates and activates LATS1/2, which in turn phosphorylates the transcriptional co-activators YAP1 and TAZ, leading to their cytoplasmic retention and degradation[2].

However, in specific hematologic malignancies (such as Acute Myeloid Leukemia and Multiple Myeloma) characterized by high levels of DNA damage, the canonical "tumor suppressor" role of the Hippo pathway is inverted. Inactivation of STK4 via small molecule inhibitors prevents YAP1 degradation[1]. The unphosphorylated YAP1 translocates to the nucleus, triggering a robust apoptotic response[1][3].

G STK4 STK4 (MST1) Kinase LATS LATS1/2 Kinases STK4->LATS Phosphorylates & Activates YAP1 YAP1 (Co-activator) LATS->YAP1 Phosphorylates (Inactivates) Apoptosis Apoptosis / Cell Death YAP1->Apoptosis Unphosphorylated YAP1 translocates to nucleus Inhibitor STK4 Inhibitor (e.g., FMBT-derived / XMU-MP-1) Inhibitor->STK4 Blocks Activity

Mechanism of STK4 inhibitors modulating the Hippo-YAP1 pathway to induce apoptosis.

Head-to-Head Comparison: Scaffold vs. Tool Compound

XMU-MP-1 is widely utilized as a benchmark STK4/3 inhibitor[4]. While effective at blocking MST1/2 activity and reducing the phosphorylation of endogenous LATS1/2[2], its utility as a clinical candidate or precise chemical tool is severely bottlenecked by off-target activity against ULK1/2 and Aurora kinases[5][6].

To overcome these limitations, researchers have developed novel inhibitors utilizing 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine (FMBT) as a core pharmacophore[7]. FMBT-derived compounds demonstrate superior kinome selectivity and enhanced cell penetration, effectively restoring YAP1 levels and triggering apoptosis in MM.1S and H929 cell lines[7].

Quantitative Performance Data
ParameterFMBT-Derived Inhibitors (e.g., Compound 1-9)XMU-MP-1 (Reference Standard)
Structural Role Privileged scaffold / Precursor[7]Standalone tool compound[6]
Primary Target Highly selective for STK4 (MST1)[1]STK4 (MST1) and STK3 (MST2)[6]
Cellular IC50 (STK4) Low nanomolar (Lead-dependent)[5]~1040 nM (NanoBRET assay)[5]
Kinome Selectivity High (Engineered to avoid off-targets)[1]Poor (Inhibits ULK1/2, Aurora kinases)[5]
Clinical Trajectory Preclinical optimization for hematologic malignancies[1]Basic research / Preclinical in vivo models[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of STK4 inhibitors requires a multi-tiered validation system. The following protocols detail the chemical utilization of the FMBT scaffold and the subsequent cellular validation of the synthesized inhibitors.

Workflow Step1 1. Scaffold Derivatization (FMBT) Step2 2. NanoBRET Kinase Assay Step1->Step2 Step3 3. YAP1 Translocation Analysis Step2->Step3 Step4 4. Viability & Apoptosis Readout Step3->Step4

Step-by-step validation workflow for evaluating STK4 inhibitor efficacy and pathway engagement.

Protocol A: Chemical Derivatization of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

Causality: The primary 2-amine group on the benzothiazole ring is often insufficiently reactive for complex cross-coupling. Converting it to a diazonium salt via Sandmeyer-type conditions allows for the synthesis of advanced STK4 inhibitor analogs[7].

  • Preparation: Dissolve 500 mg (2.5 mmol) of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine in 2 mL of anhydrous 1,4-dioxane under an inert argon atmosphere[7][8].

  • Diazotization: Slowly add 295 mg (2.5 mmol) of isopentyl nitrite to the mixture[7]. Note: Isopentyl nitrite acts as the NO+ donor, converting the amine into a highly reactive diazonium intermediate.

  • Thermal Activation: Stir the reaction mixture at 80°C for 1 hour to drive the dediazoniation and subsequent coupling/halogenation[7].

  • Purification: Concentrate the mixture under reduced pressure. Purify the resulting residue via silica gel column chromatography (Petroleum Ether/Ethyl Acetate = 2/1) to isolate the target intermediate[7].

Protocol B: Live-Cell Target Engagement (NanoBRET Assay)

Causality: Traditional biochemical assays fail to account for cell permeability and intracellular ATP competition. The NanoBRET assay provides a self-validating readout of how effectively the FMBT-derived inhibitor competes with a tracer for the STK4 ATP-binding site inside living cells[5].

  • Transfection: Plate HEK293 cells and transfect with a NanoLuc®-STK4 fusion vector. Incubate for 24 hours to allow for steady-state fusion protein expression[5].

  • Tracer Addition: Introduce 50 nM of a fluorescent kinase tracer to the culture media[5]. The tracer binds to the NanoLuc-STK4, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Competition: Treat parallel wells with varying concentrations of the FMBT-derived test compound and XMU-MP-1 (as a positive control)[5]. Incubate for 2 hours.

  • Quantification: Measure the BRET signal. A dose-dependent decrease in the NanoBRET signal confirms that the inhibitor has successfully penetrated the cell membrane and displaced the tracer from the STK4 binding pocket[5].

References

  • US10710978B2 - STK4 inhibitors for treatment of hematologic malignancies. Google Patents.
  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies. Google Patents.
  • 4-fluoro-7-methoxybenzo[d]thiazole - CAS 1402003-95-5. Molaid. Available at:[Link]

  • XMU-MP-1 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at:[Link]

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. PubMed Central (PMC). Available at:[Link]

  • XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hematopoietic Tumor Cells. PubMed Central (PMC). Available at:[Link]

  • XMU-MP-1 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to Ensuring Reproducibility in Experiments with 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity and progress. In the synthesis and application of novel chemical e...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific validity and progress. In the synthesis and application of novel chemical entities, even minor variations in protocol can lead to significant discrepancies in outcomes, affecting everything from yield and purity to biological activity. This guide provides an in-depth technical comparison of methodologies for the synthesis, purification, and characterization of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine, a key building block in medicinal chemistry. Our focus is to elucidate the critical variables and provide robust protocols to ensure consistent and reproducible results.

The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The specific substitutions of fluorine and a methoxy group on the benzene ring of the title compound can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a molecule of high interest. However, the path from starting materials to a pure, well-characterized final product is fraught with potential for variability. This guide aims to navigate that path with clarity and scientific rigor.

Part 1: Synthesis – A Comparative Analysis of Methodologies

The most common and direct route to 2-aminobenzothiazole derivatives is the oxidative cyclization of a corresponding arylthiourea, which is typically generated in situ from an aniline.[1][2] This method, while established, requires careful control over several parameters to ensure reproducibility.

Recommended Synthetic Protocol: Thiocyanation of 3-Fluoro-4-methoxyaniline

This protocol is based on the well-established Hugershoff reaction, which involves the reaction of an aniline with a thiocyanate salt in the presence of a halogen, typically bromine.

Causality Behind Experimental Choices:

  • Starting Material Purity: The purity of the starting aniline, 3-fluoro-4-methoxyaniline, is paramount. Impurities in the aniline can lead to the formation of side products that may be difficult to separate from the desired product.

  • Solvent Choice: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting materials and the thiocyanate salt, and it also facilitates the reaction without participating in unwanted side reactions.

  • Temperature Control: The addition of bromine to the reaction mixture is highly exothermic. Maintaining a low temperature (0-10°C) is critical to prevent the formation of brominated byproducts on the aromatic ring and to control the reaction rate.[6] Uncontrolled temperature can lead to a significant decrease in yield and a more complex impurity profile.

Detailed Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoro-4-methoxyaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.[6]

  • Cooling: Cool the reaction mixture to 0°C in an ice bath with constant stirring.

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[6]

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for 10-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice. The crude product will precipitate out of the solution.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • Isolation: Filter the precipitated solid using a Büchner funnel, wash thoroughly with cold water, and air dry.

Synthesis_Workflow Figure 1: Synthetic Workflow for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 3-Fluoro-4-methoxyaniline + Potassium Thiocyanate in Acetic Acid Cooling Cool to 0°C Start->Cooling Bromine_Addition Dropwise addition of Bromine in Acetic Acid (T < 10°C) Cooling->Bromine_Addition Reaction Stir at Room Temperature (10-12h) Bromine_Addition->Reaction Workup Pour into ice, Neutralize with NaHCO3 Reaction->Workup Isolation Filter and Wash with Water Workup->Isolation Crude_Product Crude Product Isolation->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization (e.g., Ethanol/Water) Purification_Choice->Recrystallization For high yield, minor impurities Column_Chromatography Silica Gel Column Chromatography Purification_Choice->Column_Chromatography For complex mixtures, high purity Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis_Methods TLC, Melting Point, NMR, MS, HPLC Pure_Product->Analysis_Methods Final_Confirmation Confirmation of Structure and Purity Analysis_Methods->Final_Confirmation

Caption: A comprehensive workflow from synthesis to final analysis.

Part 2: Purification – A Critical Step for Reproducibility

The purity of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine is a critical determinant of its performance in subsequent applications. The choice of purification method can significantly impact not only the purity but also the overall yield.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable purification technique suitable for removing small amounts of impurities.[7]

Detailed Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol/water mixture is often a good starting point for 2-aminobenzothiazoles.[8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[7][8]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Column Chromatography

For crude products with significant impurities or impurities with similar solubility profiles to the desired compound, column chromatography is the more effective purification method.[8]

Detailed Column Chromatography Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Comparison of Purification Methods
FeatureRecrystallizationColumn Chromatography
Purity Achieved Good to ExcellentExcellent to High
Yield Loss Can be significant if the compound is somewhat soluble in cold solvent.[7]Generally lower yield loss if performed carefully.
Time & Labor Relatively fast and less labor-intensive.Time-consuming and requires more hands-on attention.
Cost & Scalability Low cost, easily scalable.Higher cost (solvents, silica gel), more challenging to scale up.
Best For Removing minor impurities from a relatively clean crude product.Complex mixtures, separation of isomers, or achieving very high purity.

Part 3: Characterization – The Proof of Reproducibility

Consistent and thorough characterization is essential to validate the identity, structure, and purity of each synthesized batch. This ensures that any observed effects in downstream applications are attributable to the compound itself and not to impurities.

Key Analytical Techniques
  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions. A single spot under various solvent conditions is a good indicator of purity.

  • Melting Point: A sharp and consistent melting point range is a hallmark of a pure crystalline solid. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for unambiguous structure elucidation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. Developing a validated HPLC method is crucial for batch-to-batch consistency.

Expected Analytical Data for 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine
TechniqueExpected Result
¹H NMR Signals corresponding to aromatic protons (likely two doublets), a singlet for the methoxy group protons, and a broad singlet for the amine protons.
¹³C NMR Resonances for all 8 unique carbon atoms in the molecule. The carbon attached to fluorine will show a characteristic large coupling constant.
Mass Spec (ESI+) [M+H]⁺ peak at m/z = 199.03
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C-O stretching (ether), and C-F stretching.
Melting Point A sharp, reproducible melting point range.

Part 4: Factors Influencing Reproducibility

Achieving reproducibility is a holistic process that extends beyond a single protocol. The following diagram illustrates the interconnected factors that must be controlled.

Reproducibility_Factors Figure 2: Key Factors Influencing Experimental Reproducibility Reproducibility Reproducibility Reagent_Quality Reagent Quality & Purity Reagent_Quality->Reproducibility Reaction_Conditions Precise Control of Temp, Time, Stoichiometry Reaction_Conditions->Reproducibility Purification_Method Appropriate & Consistent Purification Purification_Method->Reproducibility Analytical_Validation Thorough & Validated Characterization Analytical_Validation->Reproducibility Scientist_Technique Consistent Experimental Technique Scientist_Technique->Reproducibility Documentation Detailed & Accurate Record Keeping Documentation->Reproducibility

Caption: A logic diagram of critical factors for reproducibility.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminobenzothiazole and Its Derivatives.
  • BenchChem. (n.d.). Navigating the Nuances of Bioassay Reproducibility: A Comparative Guide for 2-Benzothiazolamine, 5-(methylthio)- and its Analogs.
  • BenchChem. (n.d.). Common side products in 2-aminobenzothiazole synthesis and their removal.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • BLDpharm. (n.d.). 1402003-94-4|4-Fluoro-7-methoxybenzo[d]thiazol-2-amine.
  • Université catholique de Louvain. (n.d.). 2-Aminobenzothiazole derivatives.
  • ResearchGate. (n.d.). Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives.
  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • PMC. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents.
  • ResearchGate. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
  • PMC. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • ACS Publications. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
  • PMC. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole.

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-7-methoxybenzo[D]thiazol-2-amine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) requires more than just a cursory glance at a standard Safety Dat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmacophores like 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine (CAS: 1402003-94-4) requires more than just a cursory glance at a standard Safety Data Sheet (SDS). This compound is a critical building block in the development of STK4 (MST1) kinase inhibitors, which are actively investigated for the treatment of hematologic malignancies such as multiple myeloma and leukemia 1[1].

Because researchers utilize this compound across both synthetic chemistry workflows and in vitro biological assays (e.g., SDS-PAGE cell lysates, Annexin-V apoptosis assays), waste generation spans multiple phases of drug development. This guide provides a causality-driven, self-validating methodology for the safe handling, deactivation, and disposal of this fluorinated heterocyclic amine.

Operational Context: STK4 Inhibition Pathway

To understand the downstream biological waste matrices you will generate, it is essential to contextualize how this compound functions in an experimental setting. 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine derivatives inhibit STK4, a core component of the Hippo signaling pathway, ultimately triggering apoptosis in cancer cells characterized by high DNA damage 1[1].

STK4_Pathway Compound 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine STK4 STK4 (MST1) Kinase Compound->STK4 Inhibits YAP1 YAP1 (Hippo Mediator) STK4->YAP1 Downregulates ABL1 ABL1 Kinase YAP1->ABL1 Prevents Nuclear Localization Apoptosis Apoptosis in Hematologic Malignancies ABL1->Apoptosis Triggers Cell Death

Fig 1: STK4 inhibition pathway by 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine derivatives.

Physicochemical Risk Assessment & Data Summary

Before initiating disposal, laboratories must account for the compound's structural hazards. As a fluorinated benzothiazole, it exhibits high environmental persistence and aquatic toxicity 2[2].

Property / Hazard ParameterValue / ClassificationOperational Implication
CAS Number 1402003-94-4Primary identifier for institutional EHS logging.
Molecular Formula C8H7FN2OSContains Fluorine; dictates strict halogenated waste routing.
Molecular Weight 198.22 g/mol Required for precise molarity calculations in assay dosing.
Chemical Class Fluorinated Heterocyclic AmineProne to forming toxic byproducts if mixed with strong oxidizers.
Primary Hazards Skin/Eye Irritant, Aquatic ToxinMandates secondary containment and prevents drain disposal.

The Causality of Fluorinated Waste Segregation

The "Why" Behind the Protocol: A common critical error in laboratory waste management is disposing of fluorinated organics into standard, non-halogenated solvent waste streams.

  • The Causality: Non-halogenated waste is often repurposed as fuel or incinerated at lower temperatures. If 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine is introduced into this stream, its combustion will generate highly toxic and corrosive hydrogen fluoride (HF) gas and potentially fluorinated dioxins 3[3].

  • The Solution: This compound must be strictly segregated into the Halogenated Organic Waste stream. This ensures the waste is routed to specialized high-temperature incineration facilities (>1100°C) equipped with alkaline scrubbers designed to neutralize acid gases 4[4].

Waste_Workflow Start Waste Generation (CAS: 1402003-94-4) Solid Solid Waste (Powders, Vials) Start->Solid Liquid Liquid Waste (Solvents, Buffers) Start->Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Organic Solvents Biohazard Mixed Biohazard (Cell Lysates) Liquid->Biohazard Biological Assays Incineration High-Temp Incineration (>1100°C) + Scrubber Halogenated->Incineration Final Disposal Biohazard->Halogenated Chem Deactivation

Fig 2: Segregation and disposal workflow for fluorinated benzothiazole laboratory waste.

Step-by-Step Disposal Methodologies

To ensure a self-validating system, each protocol below includes a verification step to confirm the integrity of the disposal process.

Protocol A: Pure Compound & Solid Waste Disposal

Applies to: Unused powder, contaminated weigh boats, spatulas, and empty reagent vials.

  • Segregation: Collect all solid consumables that have come into contact with the compound in a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Organic Solid Waste - Contains Fluorinated Benzothiazole."

  • Validation Step: Visually inspect the container to ensure no incompatible materials (e.g., strong oxidizing agents like potassium permanganate) have been inadvertently added.

  • Storage: Transfer to the laboratory's Satellite Accumulation Area (SAA) for pickup by an institutional EHS-approved vendor.

Protocol B: Liquid Chemical Waste (Organic Solvents)

Applies to: Stock solutions prepared in DMSO, DMF, or halogenated solvents like Dichloromethane (DCM).

  • Compatibility Check: Ensure the receiving waste carboy is compatible with the primary solvent (e.g., do not put concentrated DMSO into certain low-grade plastic containers that may degrade).

  • Transfer: In a certified fume hood, carefully pour the liquid waste into the designated Halogenated Solvent Waste carboy.

  • Validation Step: Check the pH of the waste carboy using indicator strips. The pH should be strictly neutral (pH 6-8). Highly acidic or basic conditions can cause undesired reactions with the amine group.

  • Closure: Cap the carboy tightly and log the estimated mass of 4-Fluoro-7-methoxybenzo[d]thiazol-2-amine added to the waste manifest.

Protocol C: Mixed Biological/Chemical Waste (In Vitro Assays)

Applies to: Cell culture media, SDS-PAGE running buffers, and cell lysates containing the compound.

  • The Bleach Hazard (Causality): Do NOT use sodium hypochlorite (bleach) to deactivate biological waste containing this compound. Bleach reacts with primary amines to form highly volatile and toxic chloramine gases.

  • Alternative Deactivation: Treat the biological matrix with a quaternary ammonium-based disinfectant (e.g., Virex) or an ethanol-based solution to lyse remaining cells and neutralize biohazards.

  • Validation Step: Review the SDS of your chosen biological disinfectant to conclusively verify the absence of hypochlorite or strong oxidizers.

  • Disposal Routing: Once biologically deactivated, the liquid must still be treated as Halogenated Chemical Waste and routed to the appropriate EHS carboy, not poured down the drain.

Spill Response & Decontamination Protocol

In the event of an operational spill, immediate containment is required to prevent aerosolization of the powder or spread of the solvent.

  • Isolate & PPE: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is a dry powder outside a fume hood, a particulate respirator (N95 or higher) is recommended.

  • Containment:

    • For Powders: Do not sweep dry, as this generates inhalable dust. Gently cover the powder with damp paper towels (moistened with water or a mild solvent like isopropanol).

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the affected benchtop or floor with a detergent solution, followed by a wipe-down with 70% ethanol to remove any residual hydrophobic benzothiazole traces. Dispose of all cleaning materials as halogenated solid waste.

References

  • WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies. Google Patents.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at:[Link]

  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. PubChem. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine. As a novel research chemical, a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine. As a novel research chemical, a comprehensive and publicly available Safety Data Sheet (SDS) for this specific molecule is not yet established. Therefore, this document adopts a conservative, risk-averse approach, grounding its recommendations in the known hazard profiles of structurally analogous aminobenzothiazole compounds. The primary directive is to ensure the highest level of protection for laboratory personnel through a deep understanding of potential risks and the corresponding protective measures.

Hazard Analysis: A Conservative Approach Based on Structural Analogs

Given the absence of a specific SDS, we must infer the potential hazards of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine from well-characterized related structures like 2-aminobenzothiazole and its derivatives. These compounds consistently present a clear set of risks that should be assumed for the target molecule.

The core hazards associated with this class of heterocyclic aromatic amines include:

  • Acute Toxicity : Harmful if swallowed, and in some cases, harmful if inhaled or absorbed through the skin.[1][2][3]

  • Skin Irritation : Direct contact can cause skin irritation.[1][3][4]

  • Serious Eye Damage : The compound is expected to be a serious eye irritant, potentially causing significant damage upon contact.[1][4][5][6]

  • Respiratory Tract Irritation : Inhalation of the powdered form may cause irritation to the respiratory system.[3][4][7]

  • Hazardous Decomposition : When heated to decomposition, it is expected to emit toxic fumes containing nitrogen oxides (NOx) and sulfur oxides (SOx).[7][8]

Therefore, all handling procedures must be designed to mitigate exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.

Core Protective Measures: A Multi-Tiered PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol. It must be tailored to the specific procedure being performed. The following sections detail the minimum to advanced PPE requirements based on the nature and scale of the work.

Standard Laboratory Attire (Minimum Requirement)

This forms the baseline for any work in the laboratory where this chemical is present, even if not directly handled.

  • Closed-toe shoes : Made of a non-absorbent material to protect feet from spills.[9]

  • Long pants : To cover exposed skin on the legs.

  • Safety glasses with side shields : This is the absolute minimum eye protection required for being present in the lab.[10]

PPE for Handling Low-Volume Solutions (<100 mL)

This level of protection is appropriate for tasks such as preparing dilute solutions or performing small-scale reactions in a well-ventilated area.

  • Eye and Face Protection : Chemical splash goggles are mandatory. They provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.[4]

  • Hand Protection : Nitrile gloves are the recommended minimum. It is crucial to double-glove if there is a significant risk of splashing. Always inspect gloves for tears or punctures before use and remove them immediately after any suspected contact with the chemical, followed by hand washing.[1]

  • Body Protection : A standard cotton lab coat should be worn and fully buttoned. Ensure the cuffs are snug around the wrist.

Enhanced PPE for Handling Powders and Concentrated Solutions

Handling the solid form of 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine (e.g., weighing, preparing stock solutions) or working with larger volumes presents the highest risk due to the potential for aerosolization and significant splash hazards. All such work must be conducted within a certified chemical fume hood.

  • Eye and Face Protection : A combination of chemical splash goggles and a full-face shield is required. The face shield protects the entire face from splashes.

  • Hand Protection : Double-gloving with nitrile gloves is mandatory. For extended operations, consider using a heavier-duty glove as the outer layer. Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

  • Body Protection : A chemical-resistant apron worn over a lab coat provides an additional layer of protection against spills.

  • Respiratory Protection : When weighing or otherwise handling the powder outside of a certified containment device (not recommended), a NIOSH-approved respirator is essential. A filtering facepiece respirator (e.g., N95) may be sufficient for low-energy powder handling, but for any procedure with a higher risk of aerosol generation, an air-purifying respirator with organic vapor and particulate cartridges is necessary.[11]

The following diagram outlines the decision-making workflow for PPE selection.

PPE_Selection_Workflow start Start: Assess Task task_type What is the nature of the task? start->task_type weighing Weighing Powder or High-Concentration Work task_type->weighing Solid / Concentrated dilute_solution Handling Dilute Solution (<100mL) task_type->dilute_solution Dilute Solution ppe_powder Required PPE: - Chemical Goggles + Face Shield - Double Nitrile Gloves - Chemical Resistant Apron - Lab Coat - Respiratory Protection (in Fume Hood) weighing->ppe_powder ppe_solution Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double Optional) - Lab Coat dilute_solution->ppe_solution

Caption: PPE selection workflow for handling 4-Fluoro-7-methoxybenzo[D]thiazol-2-amine.

Summary of PPE Recommendations
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Lab Presence Safety Glasses (with side shields)N/ALab Coat, Long Pants, Closed-toe ShoesN/A
Handling Dilute Solutions Chemical Splash GogglesSingle Nitrile GlovesLab CoatNot required in well-ventilated area
Weighing Powder / Handling Concentrated Solutions Chemical Goggles & Face ShieldDouble Nitrile GlovesChemical-resistant Apron over Lab CoatRequired (Use in Fume Hood)

Operational and Disposal Plans

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is critical to prevent exposure.

Donning (Putting On) Sequence:

  • Lab Coat/Apron : Put on your lab coat and apron.

  • Respirator : If required, perform a seal check on your respirator.

  • Eye/Face Protection : Put on goggles and/or a face shield.

  • Gloves : Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence (to be performed in a designated area):

  • Outer Gloves : Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them immediately.

  • Apron : Remove the chemical-resistant apron.

  • Face Shield/Goggles : Remove face shield and goggles from the back.

  • Lab Coat : Remove the lab coat, turning it inside out as you remove it.

  • Inner Gloves : Remove the final pair of gloves.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[9]

Spill Management

In case of a spill, evacuate the immediate area and alert your supervisor.

  • Small Spills (Solid) : If you are trained and it is safe to do so, dampen the solid material with 60-70% ethanol to prevent dust generation.[7] Carefully sweep the dampened material into a designated waste container.

  • Small Spills (Liquid) : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Large Spills : Evacuate the laboratory and follow your institution's emergency procedures.

Always wear the appropriate enhanced PPE when cleaning up spills.

Disposal Plan

All contaminated materials must be treated as hazardous waste.

  • Contaminated PPE : All disposable PPE (gloves, aprons) that has come into contact with the chemical should be placed in a sealed, labeled hazardous waste bag for disposal.

  • Chemical Waste : Unused material and solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[1]

  • Regulatory Compliance : All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[8][12]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Georganics. (2012, January 17). 2-AMINOBENZOTHIAZOLE Safety Data Sheet. [Link]

  • Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. [Link]

  • Bernardo Ecenarro S.A. (BESA). Recommended PPE to handle chemicals. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • CPAchem Ltd. (2025, June 19). 2-Aminobenzothiazole Safety Data Sheet. [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet. [Link]

  • IQS. (2025, January 22). Benzothiazole Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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